molecular formula C8H7N3O B13119480 8-Methoxypyrido[3,4-b]pyrazine

8-Methoxypyrido[3,4-b]pyrazine

Cat. No.: B13119480
M. Wt: 161.16 g/mol
InChI Key: XGRWJXXHQBHDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxypyrido[3,4-b]pyrazine (CAS 1337879-97-6) is a nitrogen-dense heterocyclic compound with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol. This compound belongs to the pyrazine class of heterocycles, which are widely recognized as privileged scaffolds in medicinal chemistry due to their favorable membrane permeability and good gastrointestinal absorption properties. The pyrido[3,4-b]pyrazine core is an electron-deficient system that serves as a versatile building block for synthesizing more complex molecules, particularly in pharmaceutical research and development. Pyrazine and its fused derivatives, like this methoxy-substituted analog, are extensively investigated for their diverse pharmacological potential. Research indicates that such compounds are frequently explored as antitumor agents. The value of this specific derivative lies in its use as a synthetic intermediate following one of the key strategies in heterocyclic chemistry: the fusion of a pyrazine ring with another heterocyclic system. This molecular architecture is a common feature in compounds studied for their ability to interact with critical biological targets, including various kinases. The methoxy group at the 8-position offers a strategic site for further chemical modification, enabling structure-activity relationship (SAR) studies and the development of novel bioactive molecules for research purposes. This product is intended for non-human research only and is not suitable for diagnostic or therapeutic use. Please note that this compound may require cold-chain transportation. For a comprehensive safety overview, consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methoxypyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H7N3O/c1-12-7-5-9-4-6-8(7)11-3-2-10-6/h2-5H,1H3

InChI Key

XGRWJXXHQBHDRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC2=NC=CN=C12

Origin of Product

United States

Foundational & Exploratory

8-Methoxypyrido[3,4-b]pyrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Methoxypyrido[3,4-b]pyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The guide elucidates its core chemical structure, details its physicochemical properties, outlines a representative synthetic pathway with a detailed experimental protocol, and explores its known and potential biological activities. The pyrido[3,4-b]pyrazine scaffold is a versatile building block in the development of novel therapeutic agents, particularly for targeting complex diseases.[1] This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

This compound is a fused heterocyclic system consisting of a pyridine ring and a pyrazine ring. The fusion occurs at the 'b' face of the pyrazine ring and the '3,4' positions of the pyridine ring. A methoxy group (-OCH₃) is substituted at the C-8 position. The nitrogen-rich framework of the parent molecule, pyrido[3,4-b]pyrazine, contributes to its chemical stability and reactivity, making it a prime candidate for functionalization in drug discovery programs.[1]

The precise arrangement and numbering of the atoms are critical for unambiguous scientific communication and are depicted in the diagram below.

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties for the parent scaffold and the target molecule is provided below. These data are essential for experimental design, including reaction setup, purification, and formulation.

PropertyValue (Pyrido[3,4-b]pyrazine)Value (this compound - Predicted)Source
Molecular Formula C₇H₅N₃C₈H₇N₃O[1]
Molecular Weight 131.14 g/mol 161.16 g/mol [1]
Appearance Yellow to light brownish powder-[1]
Monoisotopic Mass 131.048347172 Da161.058912 Da[2]
XLogP3 0.1~1.5 (Estimated)[2]
Storage Conditions Store at 0-8°CStore at 0-8°C, protect from light[1]

Synthesis and Characterization

The synthesis of substituted pyrido[3,4-b]pyrazines typically involves the condensation of a diaminopyridine derivative with a 1,2-dicarbonyl compound. The specific placement of the methoxy group at the 8-position requires a strategically chosen starting material.

Representative Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through a multi-step sequence starting from commercially available pyridine derivatives. The key transformation is the construction of the pyrazine ring onto the pyridine core.

G start 2,3-Diamino-4-methoxypyridine step1 Condensation Reaction (e.g., in Ethanol, reflux) start->step1 reagent1 Glyoxal (40% in H2O) reagent1->step1 product This compound step1->product purification Purification (Column Chromatography) product->purification

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol describes a robust method for the synthesis and purification of this compound. Each step includes checkpoints for validation to ensure the integrity of the final product.

Materials:

  • 2,3-Diamino-4-methoxypyridine (1.0 eq)

  • Glyoxal (40% solution in water, 1.1 eq)

  • Ethanol (reagent grade)

  • Sodium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Ethyl acetate and Hexanes (for elution)

Procedure:

  • Reaction Setup: To a solution of 2,3-Diamino-4-methoxypyridine in ethanol, add glyoxal dropwise at room temperature. The causality for using ethanol as a solvent is its ability to dissolve the reactants and its suitable boiling point for the subsequent reflux.

  • Condensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to form the pyrazine ring.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Redissolve the residue in ethyl acetate and wash with brine. The organic layer is then dried over anhydrous sodium sulfate and filtered. This step removes water and inorganic impurities.

  • Purification and Validation: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the desired product are combined and the solvent is evaporated.

  • Characterization (Self-Validation): The identity and purity of the final compound, this compound, must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the proposed structure. Further purity assessment can be performed using HPLC.[3]

Biological Activity and Therapeutic Potential

The pyridine and pyrazine rings are common scaffolds in a multitude of FDA-approved drugs, highlighting their importance in medicinal chemistry.[4] Fused systems like pyridopyrazines and the structurally related pyridopyrimidines often exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

Potential as Kinase Inhibitors

Many heterocyclic compounds containing the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which is structurally analogous to the pyrido[3,4-b]pyrazine core, have shown potent activity as tyrosine kinase inhibitors.[6] These kinases are crucial in cell signaling pathways, and their dysregulation is a hallmark of many cancers. It is plausible that this compound and its derivatives could be designed to target the ATP-binding site of various kinases, such as VEGFR-2 or HER-2, which are implicated in tumor angiogenesis and growth.[7] The methoxy substituent can be a key interaction point within a kinase binding pocket, or it can serve as a handle for further chemical modification to optimize potency and selectivity.

Anti-Inflammatory Applications

Derivatives of related pyridine-based heterocycles have been investigated for their ability to modulate inflammatory responses.[8][9] For instance, some analogs have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[8] The pyrido[3,4-b]pyrazine scaffold could serve as a template for developing novel anti-inflammatory agents that may act by inhibiting key inflammatory mediators like TNF-α, IL-1β, and IL-6.[8]

Neurological and Other Applications

The parent pyrido[3,4-b]pyrazine scaffold is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Furthermore, derivatives of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine have been synthesized and evaluated as inhibitors of HB-EGF shedding, which has implications for skin diseases.[10] This demonstrates the broad therapeutic potential of this chemical class.

Conclusion and Future Directions

This compound is a molecule with significant potential as a scaffold in drug discovery. Its synthesis is accessible, and its structure is amenable to further diversification to explore a wide range of biological targets. Future research should focus on synthesizing a library of derivatives with substitutions at various positions to build a comprehensive structure-activity relationship (SAR) profile. Such studies, guided by computational modeling and in vitro screening, will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic system.

References

  • Title: Pyrazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one - BuyersGuideChem Source: BuyersGuideChem URL: [Link]

  • Title: Pyrido[3,4-b]pyrazin-8-amine (C7H6N4) - PubChemLite Source: PubChemLite URL: [Link]

  • Title: Pyrido[3,4-b]pyrazine | C7H5N3 | CID 638007 - PubChem Source: National Institutes of Health URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Polythieno[3,4-b]pyrazine: pathways to metallic charge transport - Diva Portal Source: Diva Portal URL: [Link]

  • Title: Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: 1H,2H,3H,4H-pyrido[3,4-b]pyrazine | CAS 35808-41-4 | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

  • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine - PubChem Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based Hydroxamic Acids as HB-EGF Shedding Inhibitors - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT Source: Dove Press URL: [Link]

  • Title: Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - MDPI Source: MDPI URL: [Link]

  • Title: Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI Source: MDPI URL: [Link]

  • Title: Biological activity and a modified synthesis of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, an isomer of formycin - PubMed Source: National Center for Biotechnology Information URL: [Link]

Sources

Technical Guide: 8-Methoxy Substituted 1,5-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the design, synthesis, and medicinal chemistry of 8-methoxy-1,5-naphthyridine analogs.

Executive Summary: The Scaffold Advantage

The 1,5-naphthyridine scaffold serves as a critical bioisostere for quinoline and isoquinoline cores in drug discovery. Its incorporation is primarily driven by the need to modulate lipophilicity (LogP), improve aqueous solubility via the additional nitrogen heteroatom, and alter metabolic profiles.

The 8-methoxy substitution on this scaffold is not merely decorative; it is a strategic functionalization used to:

  • Block Metabolic Soft Spots: The C4/C8 positions in naphthyridines are electron-deficient and prone to oxidative metabolism (e.g., by aldehyde oxidase). A methoxy group sterically and electronically blocks this liability.

  • Modulate pKa: The electron-donating resonance effect of the methoxy group increases the basicity of the ring nitrogens, influencing target binding affinity (e.g., in kinase hinge regions).

  • Lock Conformation: Through intramolecular hydrogen bonding or steric repulsion, the methoxy group can restrict the rotation of adjacent substituents, reducing the entropic penalty of binding.

Chemical Architecture & Numbering

Before synthesis, precise regiochemistry is required. The 1,5-naphthyridine system is centrosymmetric.

  • Nitrogen Positions: 1 and 5.

  • Electrophilic Sites: C3 and C7 (Meta to N).

  • Nucleophilic Susceptibility: C2, C4, C6, C8 (Ortho/Para to N).

Note on Symmetry: In an unsubstituted 1,5-naphthyridine, position 4 is equivalent to position 8. However, once a substituent (e.g., a kinase-binding hinge motif) is introduced at C4, the C8 position becomes distinct and critical for "back-pocket" optimization.

Synthetic Strategies

Strategy A: The Modified Skraup/Friedländer Approach (De Novo)

This route builds the second pyridine ring onto a pre-functionalized pyridine. It is preferred for generating the 1,5-naphthyridine core with the oxygenation pattern already in place.

Mechanism:

  • Starting Material: 3-Amino-4-methoxypyridine (pre-installing the methoxy group).

  • Condensation: Reaction with glycerol (Skraup) or a 1,3-dicarbonyl equivalent (Friedländer).

  • Cyclization: Acid-catalyzed closure yields the 1,5-naphthyridine core.[1]

Strategy B: Nucleophilic Aromatic Substitution (SNAr)

This is the most versatile method for late-stage diversification, particularly when converting an 8-halo or 8-nitro intermediate to the 8-methoxy analog.

Mechanism: The 1,5-naphthyridine ring is highly electron-deficient (π-deficient). Halogens at the 2, 4, 6, or 8 positions are activated for displacement by alkoxides.

  • Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).[2]

  • Kinetics: Reaction rates are significantly faster than in benzene analogs due to the stabilization of the Meisenheimer complex by the ring nitrogens.

Detailed Experimental Protocol

Target: Synthesis of 4-Bromo-8-methoxy-1,5-naphthyridine (Key Intermediate)

This protocol validates the conversion of an 8-hydroxy tautomer (naphthyridinone) to the 8-methoxy analog, a critical step in preventing glucuronidation liabilities associated with the free phenol.

Reagents & Equipment:
  • Precursor: 8-Bromo-1,5-naphthyridin-4(1H)-one (or tautomer 4-bromo-1,5-naphthyridin-8-ol).

  • Alkylation Agent: Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Monitoring: LC-MS (ESI+) and TLC (5% MeOH in DCM).

Step-by-Step Methodology:
  • Dissolution: Charge a flame-dried round-bottom flask with 8-Bromo-1,5-naphthyridin-4(1H)-one (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. Stir at ambient temperature (20–25 °C) for 30 minutes to ensure formation of the phenoxide anion. Visual Cue: Suspension may change color slightly.

  • Alkylation: Cool the mixture to 0 °C. Dropwise add Methyl Iodide (1.2 eq) via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC. The starting material (polar, stays near baseline) should disappear; the O-methylated product (less polar) will migrate higher.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (50 volumes). The product typically precipitates.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms:[3] Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–85%. Characterization:

  • ¹H NMR (CDCl₃): Look for the characteristic methoxy singlet at ~4.0–4.1 ppm.

  • ¹³C NMR: Methoxy carbon signal at ~56 ppm.

Medicinal Chemistry: SAR & Biological Logic

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the 8-methoxy-1,5-naphthyridine scaffold in a kinase inhibitor context (e.g., PI3K/mTOR or antibacterial gyrase inhibition).

SAR_Logic Core 1,5-Naphthyridine Core (Scaffold) N1_N5 Ring Nitrogens (N1/N5) (H-Bond Acceptors) Core->N1_N5 Intrinsic C4_Sub C4 Substituent (Primary Pharmacophore) Core->C4_Sub Attached at C4 Methoxy 8-Methoxy Group (The Modifier) Methoxy->Core Attached at C8 Metabolic_Stability Improved t1/2 Methoxy->Metabolic_Stability Blocks AO Metabolism Solubility Permeability Balance Methoxy->Solubility Modulates LogP vs OH Conformation Entropy Reduction Methoxy->Conformation Steric Lock Binding Binding N1_N5->Binding Hinge Binder (Kinase) Potency Potency C4_Sub->Potency Specificity Element

Caption: Functional dissection of the 8-methoxy-1,5-naphthyridine scaffold. The 8-methoxy group acts as a physicochemical tuner, protecting the core from oxidation while influencing conformation.

Case Study Analysis

1. Antileishmanial Agents (Negative SAR): In a series of 8-hydroxy-1,5-naphthyridines, the hydroxyl group was essential for sequestering metal cations active in the parasite. Methylation to the 8-methoxy analog abolished this activity.

  • Insight: Use 8-methoxy when you need to remove metal chelation liability or improve permeability, but ensure the target does not require a hydrogen bond donor at C8.

2. Kinase Inhibitors (Positive SAR): For PI3K and mTOR inhibitors, the 1,5-naphthyridine acts as a hinge binder. The 8-methoxy group is often tolerated or preferred over the 8-H to fill small hydrophobic pockets and prevent oxidation of the electron-deficient ring by liver enzymes.

Quantitative Data Summary

Property8-H-1,5-Naphthyridine8-OH-1,5-Naphthyridine8-OMe-1,5-Naphthyridine
LogP (Calc) ~1.8~1.2~2.1
H-Bond Donor NoYes (Phenolic)No
H-Bond Acceptor 2 (Ring N)3 (Ring N + OH)3 (Ring N + OMe)
Metabolic Risk High (Oxidation at C4/C8)High (Glucuronidation at OH)Low (Blocked C8, No Gluc.)
Solubility ModerateLow (High Crystal Lattice)Moderate-High

References

  • Synthesis of 8-hydroxy-1,5-naphthyridines via Meldrum's Acid

    • Source: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[3][4] Molecules/PMC.

    • URL:[Link]

  • Antileishmanial Activity and Glucuronidation Liability of 8-Hydroxy Analogs

    • Source: Identification and Optimization of a Series of 8-Hydroxy Naphthyridines... Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • Synthesis of 8-methoxy-1,5-naphthyridine derivatives (Protocol Source)

    • Source: Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. Journal of Organic Chemistry.
    • URL:[Link]

  • Kinase Inhibitor Applications (PI3K/mTOR)

    • Source: Application of a macrocyclization strategy in kinase inhibitor development.
    • URL:[Link]

Sources

Sourcing Guide: 8-Methoxypyrido[3,4-b]pyrazine (Research Grade)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers of 8-Methoxypyrido[3,4-b]pyrazine research grade Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Discovery.[1][2][3][4]

Executive Technical Summary

This compound (CAS: 1337879-97-6 ) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and complex bioactive scaffolds (e.g., MAT2A inhibitors).[1][2][3][4][5][6] Unlike common reagents, this compound is often classified as a Tier 2/3 specialty intermediate , meaning it is not always in stock at bulk commodity vendors and frequently requires lead times for synthesis or purification.[2]

This guide outlines the verified supply landscape, technical specifications for "Research Grade" qualification, and a self-validating Quality Control (QC) protocol to ensure the material meets the stringent requirements of SAR (Structure-Activity Relationship) studies.

Key Compound Data
PropertySpecification
Chemical Name This compound
CAS Number 1337879-97-6
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
Common Impurities 5-Methoxypyrido[3,4-b]pyrazine (Regioisomer), 8-Chloropyrido[3,4-b]pyrazine (Precursor)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Global Supply Landscape

The supply chain for this compound is bifurcated into Stocking Suppliers (immediate dispatch) and Custom Synthesis Providers (make-to-order).[1][2][3][6]

A. Primary Stocking Suppliers (Verified Listings)

These vendors list specific catalog numbers for research-grade material (>95% or >97% purity).[2]

SupplierCatalog #Purity GradeRegionNotes
BLDpharm BD56217897%Global (CN/USA/DE)Primary source; often holds gram-scale inventory.[1][2][3][4][6]
ChemScene CS-0097873*97%USA/ChinaNote: Often lists related 7-chloro analog; verify 8-methoxy availability via RFQ.[1][2][3][4][6]
BOC Sciences Custom>95%USAStrong in custom synthesis if stock is depleted.[1][2][3][6]
Amadis Chemical Custom95%+ChinaCost-effective for bulk (>10g), lead time likely.[1][2][3][4][6]
B. Sourcing Decision Logic

Due to the potential for regioisomer contamination (see Section 3), sourcing from non-verified aggregators carries risk.[2] Use the following logic flow to determine your procurement strategy.

SourcingLogic Start Requirement: this compound CheckStock Check Primary Vendors (BLDpharm, ChemScene) Start->CheckStock InStock In Stock? CheckStock->InStock Order Order Sample (100mg) for QC Validation InStock->Order Yes CustomSyn Initiate Custom Synthesis (RFQ) InStock->CustomSyn No (Time Critical) Precursor Alt: Buy Precursor (8-Chloro/Bromo analog) InStock->Precursor No (Cost Critical) InHouse In-House Methoxylation (NaOMe/MeOH) Precursor->InHouse InHouse->Order Proceed to QC

Figure 1: Strategic sourcing decision tree. Blue nodes indicate start points; Green indicates procurement; Red indicates custom synthesis routes.[1][2][3]

Technical Integrity: Quality Assurance Protocol

In heterocyclic chemistry, regioisomerism is a critical failure mode.[2] The synthesis of this compound often involves nucleophilic aromatic substitution on a di-halo scaffold.[1][2][3][6] If the reaction is not regioselective, you may receive the 5-methoxy isomer or a mixture.[1][2][3]

Trustworthiness Directive: Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. Perform the following Self-Validating QC Protocol upon receipt.

Step 1: Identity Verification (1H NMR)

The position of the methoxy group significantly alters the aromatic splitting pattern.[2]

  • Solvent: DMSO-d6 or CDCl3.[1][2][3][4][6]

  • Diagnostic Signal: Look for the methoxy singlet (

    
     ~4.0-4.1 ppm).[1][2][3][6]
    
  • Scaffold Verification:

    • 8-Methoxy isomer: The pyridine ring protons will show a specific coupling pattern (typically two doublets if 5,6-unsubstituted, or singlets depending on substitution).[1][2][3][4]

    • Regioisomer Check: If you see two methoxy peaks or complex aromatic multiplets, the sample is a mixture of 5-methoxy and 8-methoxy isomers.[1][2][3][6]

Step 2: Purity Profiling (LC-MS)[1][2][3][4][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[2]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[2]

  • Detection: UV at 254 nm and 280 nm.[1][2][4]

  • Acceptance Criteria:

    • Main peak area >95%.[2][7]

    • No single impurity >1%.[2]

    • Mass (M+H)+: Calculated 162.06 , Observed 162.1 ± 0.1 .[2]

Step 3: Salt Form Confirmation

Suppliers may provide the compound as a HCl salt or free base without explicit labeling.[1][2]

  • Test: Dissolve 5mg in water. Measure pH.

    • Acidic (pH < 4) = Hydrochloride salt.

    • Neutral/Basic (pH > 7) = Free base.[2]

  • Relevance: Salt stoichiometry affects molecular weight calculations for molar dosing in biological assays.[1][2]

Handling and Stability

  • Hygroscopicity: The nitrogen-rich scaffold can be hygroscopic.[1][2][3][4][6] Store in a desiccator.

  • Light Sensitivity: Heterocycles of this class can undergo photo-oxidation.[1][2][3][4][6] Store in amber vials wrapped in foil.

  • Solubility:

    • Soluble: DMSO, Methanol, DCM.[2]

    • Sparingly Soluble: Water (unless protonated).

QC Workflow Diagram

Use this workflow to accept or reject incoming batches.

QC_Workflow Receipt Material Receipt (Check CoA & Appearance) Solubility Solubility Check (DMSO/MeOH) Receipt->Solubility LCMS LC-MS Analysis (Purity & MW) Solubility->LCMS NMR 1H NMR Analysis (Regioisomer Verification) LCMS->NMR Decision Data Review NMR->Decision Pass RELEASE for Research Decision->Pass Purity >95% & Identity Confirmed Fail QUARANTINE Contact Supplier Decision->Fail Wrong Isomer Recryst Purify (Recrystallization/Prep HPLC) Decision->Recryst Correct Isomer but Purity <95% Recryst->LCMS Retest

Figure 2: Quality Control (QC) workflow for validating this compound batches.

References

  • BLDpharm . (2024). Product Analysis: this compound (Cat# BD562178).[1][2][3][4][6] Retrieved from

  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CAS 1337879-97-6. Retrieved from

  • ChemSRC . (2024). Global Supplier Aggregation for CAS 1337879-97-6. Retrieved from

  • Google Patents . (2019). Heterobicyclic inhibitors of MAT2A (WO2019191470A1). Describes synthesis of methoxy-substituted pyrido-pyrazine intermediates. Retrieved from

Sources

Methodological & Application

Synthesis of 8-Methoxypyrido[3,4-b]pyrazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 8-Methoxypyrido[3,4-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, the rationale behind experimental choices, and robust protocols for a successful synthesis.

Introduction: The Significance of Pyrido[3,4-b]pyrazines

Pyrido[3,4-b]pyrazines are a class of nitrogen-rich heterocyclic compounds that serve as crucial building blocks in the development of novel therapeutic agents.[1] Their unique structural framework allows for diverse functionalization, leading to the synthesis of molecules with a wide range of biological activities. These compounds have been explored for their potential in treating neurological disorders and have also found applications in agrochemicals and materials science.[1] The methoxy-substituted analogue, this compound, is a valuable intermediate for creating more complex molecules with tailored pharmacological profiles.

Chemical Principle and Mechanism

The synthesis of this compound from a substituted diaminopyridine relies on a well-established cyclocondensation reaction. In this protocol, we will utilize 5-methoxy-3,4-diaminopyridine as the starting material, which, upon reaction with a 1,2-dicarbonyl compound, will form the desired pyrazine ring fused to the pyridine core. The numbering of the resulting pyrido[3,4-b]pyrazine system places the methoxy group at the 8-position.

The chosen dicarbonyl compound for this synthesis is glyoxal. The reaction proceeds through the nucleophilic attack of the amino groups of the diaminopyridine onto the carbonyl carbons of glyoxal, followed by dehydration to form the aromatic pyrazine ring. The selection of an appropriate solvent and reaction temperature is critical to ensure efficient conversion and minimize side-product formation.

Below is a diagram illustrating the chemical reaction for the synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 5-methoxy-3,4-diaminopyridine 5-Methoxy-3,4-diaminopyridine This compound This compound 5-methoxy-3,4-diaminopyridine->this compound + Glyoxal (Cyclocondensation) Glyoxal Glyoxal

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methoxy-3,4-diaminopyridine≥97%Commercially available
Glyoxal40% solution in waterCommercially available
EthanolAnhydrousCommercially available
Dichloromethane (DCM)ACS GradeCommercially availableFor extraction
Ethyl Acetate (EtOAc)ACS GradeCommercially availableFor chromatography
HexaneACS GradeCommercially availableFor chromatography
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially availableFor drying
Silica Gel230-400 meshCommercially availableFor column chromatography
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methoxy-3,4-diaminopyridine (1.39 g, 10 mmol) in 50 mL of ethanol.

  • Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal (1.45 g, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The starting material should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of water and 50 mL of dichloromethane. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 25 mL of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.[2]

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrazine rings, as well as a singlet for the methoxy group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (C₈H₇N₃O, MW: 161.16 g/mol ).

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-O bonds.

Process Optimization and Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase the reflux time and monitor by TLC until the starting material is consumed. Ensure the heating mantle is at the correct temperature.
Low yieldInefficient extraction or purification.Perform multiple extractions with dichloromethane. Optimize the solvent system for column chromatography to ensure good separation.
Formation of side productsPolymerization of glyoxal or side reactions of the diaminopyridine.Add the glyoxal solution slowly to the reaction mixture. Maintain the reaction temperature strictly at the reflux of ethanol.
Difficulty in purificationProduct co-eluting with impurities.Use a shallower gradient for column chromatography to improve separation. Consider recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling Precautions

  • 3,4-Diaminopyridine derivatives: These compounds can be toxic and should be handled with care.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Glyoxal: Glyoxal is a corrosive substance.[5] Avoid contact with skin and eyes. Handle in a fume hood.

  • Solvents: Dichloromethane, ethyl acetate, and hexane are flammable and volatile. Use in a well-ventilated area and away from ignition sources.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reactants 5-Methoxy-3,4-diaminopyridine + Glyoxal in Ethanol Start->Reactants Reaction Reflux for 4-6 hours Reactants->Reaction Workup Solvent Removal & Extraction with DCM Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization NMR, MS, IR Analysis Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available from: [Link]

  • Synthesis of substituted pyridopyrazines. ResearchGate. Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available from: [Link]

  • 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine. National Center for Biotechnology Information. Available from: [Link]

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available from: [Link]

  • 3,4-diaminopyridine safety in clinical practice: an observational, retrospective cohort study. PubMed. Available from: [Link]

  • Four‐Component Cyclocondensation of Aminodiazines, Glyoxal, Formaldehyde, and Methanol to Imidazolidines. ResearchGate. Available from: [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem. Available from: [Link]

  • Heteroatom-substituted tetra(3,4-pyrido)porphyrazines: A stride toward near-infrared-absorbing macrocycles. Beilstein Journals. Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available from: [Link]

  • Amended Safety Assessment of Glyoxal as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. PubMed. Available from: [Link]

  • 3,4-Diaminopyridine, an orphan drug, in the symptomatic treatment of Lambert-Eaton myasthenic syndrome. PubMed. Available from: [Link]

  • 3,4-diaminopyridine base effectively treats the weakness of Lambert-Eaton myasthenia. PubMed. Available from: [Link]

  • Supporting information for: A simple, clean and efficient microwave-assisted synthesis of quinoxalines and pyrido[2,3-b]pyrazines. Beilstein Journals. Available from: [Link]

  • Amifampridines are the Most Effective Drugs for Treating Lambert-Eaton Myasthenic Syndrome With a Focus on Pediatric Lambert-Eaton Myasthenic Syndrome. National Center for Biotechnology Information. Available from: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

Sources

Application Note: Regioselective Nucleophilic Substitution of 2,3-Dichloro-8-methoxypyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[3,4-b]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure for potent kinase inhibitors (e.g., PI3K, B-Raf) and DNA-intercalating agents. This application note details the protocols for the regioselective nucleophilic aromatic substitution (


) of 2,3-dichloro-8-methoxypyrido[3,4-b]pyrazine . We provide mechanistic insights into the electronic directing effects of the 8-methoxy substituent, which reverses the intrinsic reactivity trends of the parent heterocycle, favoring substitution at the C3 position . Detailed experimental procedures for mono- and di-functionalization are included to ensure high yield and regiochemical purity.

Chemical Analysis & Mechanistic Insight

The Regioselectivity Challenge

In the parent 2,3-dichloropyrido[3,4-b]pyrazine, the C2 position is typically more electrophilic due to its proximity to the electron-withdrawing pyridine nitrogen (N7), which exerts a strong inductive effect through the C8-C8a bridge.

However, the introduction of an 8-methoxy group fundamentally alters this landscape. The methoxy group is a strong


-donor (mesomeric effect, 

).
  • Deactivation of C2: The lone pair on the methoxy oxygen donates electron density into the pyridine ring. Resonance contributors delocalize this density onto the bridgehead carbons (C8a), significantly shielding the adjacent N1 and C2 positions.

  • Preservation of C3 Reactivity: The C3 position, located on the distal pyrazine ring (adjacent to N4 and C4a), is electronically insulated from the direct mesomeric shielding of the 8-OMe group.

  • Net Result: The C3 carbon remains highly electrophilic, while C2 is deactivated. Consequently, nucleophilic attack occurs preferentially at C3 .

Reaction Pathway Visualization

The following diagram illustrates the electronic activation and the resultant regioselective pathway.

ReactionPathway cluster_legend Electronic Effect Start 2,3-Dichloro-8-OMe-pyrido[3,4-b]pyrazine TS Meisenheimer Complex (Stabilized at C3) Start->TS Nucleophile (Nu-) (Kinetic Control) Byproduct 2-Substituted Isomer (Minor/Trace) Start->Byproduct Steric/Electronic Mismatch Product 3-Substituted-2-chloro-8-OMe-derivative TS->Product Cl- Elimination Note 8-OMe Group: Donates e- to C2 path Shields C2 -> Directs to C3

Figure 1: Reaction pathway showing the preferential nucleophilic attack at C3 driven by the 8-methoxy electronic directing effect.[1][2][3][4][5][6][7][8]

Experimental Protocols

General Considerations
  • Solvents: Anhydrous THF or DMF are preferred. THF allows for easier workup, while DMF is required for less reactive nucleophiles.

  • Base: A tertiary amine (TEA or DIPEA) is used to scavenge the HCl byproduct. For weak nucleophiles (e.g., phenols), use

    
     or NaH.
    
  • Temperature: Strict temperature control is vital for regioselectivity. Mono-substitution should be conducted at

    
     to RT. Heating promotes di-substitution.
    
Protocol A: Regioselective Mono-Substitution (C3-Selective)

Objective: Synthesis of 3-amino-2-chloro-8-methoxypyrido[3,4-b]pyrazine derivatives.

Materials:

  • 2,3-Dichloro-8-methoxypyrido[3,4-b]pyrazine (1.0 equiv)

  • Amine Nucleophile (1.05 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous THF (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2,3-dichloro-8-methoxypyrido[3,4-b]pyrazine and a magnetic stir bar. Purge with nitrogen.

  • Solvation: Add anhydrous THF via syringe to dissolve the starting material. Cool the solution to

    
      using an ice bath.
    
  • Addition: Add TEA to the solution.

  • Nucleophile Introduction: Dissolve the amine nucleophile in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 15 minutes. Crucial: Slow addition prevents local excess concentration, minimizing di-substitution.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product typically appears as a more polar spot than the starting material.
    
  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel.

    • Expected Regioisomer Ratio: >10:1 (C3:C2).

Protocol B: Sequential Di-Substitution (Hetero-functionalization)

Objective: Synthesis of 2,3-disubstituted derivatives (e.g., 3-amino-2-alkoxy).

Step-by-Step Procedure:

  • Step 1: Perform Protocol A to isolate the 3-substituted-2-chloro intermediate.

  • Step 2: Dissolve the intermediate in DMF or Dioxane.

  • Step 3: Add the second nucleophile (excess, 2.0 equiv) and a stronger base (e.g.,

    
     or NaH if using an alcohol).
    
  • Reaction: Heat the mixture to

    
      for 4–12 hours.
    
  • Workup: Pour into ice water. If a solid precipitates, filter and wash. If oil forms, extract with EtOAc/DCM.

Data Summary & Troubleshooting

Reaction Parameters Table
ParameterMono-Substitution (C3)Di-Substitution (C2 & C3)
Stoichiometry (Nu) 1.0 – 1.1 equiv> 2.5 equiv
Temperature


Solvent THF, DCM, EtOHDMF, Dioxane, DMSO
Time 1 – 4 hours6 – 24 hours
Major Product 3-substituted-2-chloro2,3-disubstituted
Troubleshooting Guide
  • Problem: Formation of di-substituted byproduct during Protocol A.

    • Solution: Lower the temperature to

      
       and ensure strict 1:1 stoichiometry. Add the nucleophile very slowly.
      
  • Problem: Low conversion of the C2-chloride in Protocol B.

    • Solution: The C2 position is deactivated by the 8-OMe group. Increase temperature to

      
       or use microwave irradiation (30 min, 
      
      
      
      ).

Experimental Workflow Diagram

Workflow Start Start: 2,3-Dichloro-8-OMe-pyrido[3,4-b]pyrazine Step1 Dissolve in THF, Cool to 0°C Add TEA Start->Step1 Step2 Add Nucleophile (1.0 eq) Dropwise over 15 min Step1->Step2 Check TLC Check (Complete Conversion?) Step2->Check Check->Step2 No (Add 0.1 eq Nu) Workup Quench (H2O), Extract (EtOAc) Purify (Column Chrom.) Check->Workup Yes Product Final Product: 3-Substituted-2-chloro Isomer Workup->Product

Figure 2: Step-by-step experimental workflow for the regioselective mono-substitution reaction.

References

  • Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • 1,2-Dihydropyrido[3,4-b]pyrazines: Structure-Activity Relationships. Journal of Medicinal Chemistry. National Institutes of Health.[4] Available at: [Link]

  • Efficient Synthesis of Novel Disubstituted Pyrido[3,4-b]pyrazines. RSC Advances. Available at: [Link]

  • Regioselectivity in SNAr Reactions of Dichloropyrimidines and Related Heterocycles. WuXi AppTec Biology. Available at: [Link]

Sources

Application Note & Protocol: Methoxylation of Chloro-Substituted Pyrido[3,4-b]pyrazines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic motif integral to the field of medicinal chemistry. Its derivatives are key building blocks in the synthesis of a wide array of therapeutic agents, demonstrating efficacy as antimicrobial, anti-inflammatory, anticancer, and antidepressant compounds.[1] The nitrogen-rich framework not only imparts unique physicochemical properties but also offers multiple vectors for chemical modification, enabling the fine-tuning of pharmacological activity.[2] Specifically, this scaffold is a cornerstone in the design of novel protein kinase inhibitors, a critical class of oncology drugs.[3]

The conversion of chloro-substituted pyrido[3,4-b]pyrazines to their methoxy analogs is a fundamental and often crucial transformation in the synthetic pathway toward these advanced molecules. The introduction of a methoxy group can significantly alter a molecule's solubility, metabolic stability, and binding interactions with biological targets. This document provides a detailed protocol for this transformation, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr), and offers insights into the causality behind the procedural steps to ensure reliable and reproducible outcomes.

The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)

Unlike typical aromatic rings which are electron-rich, the pyrido[3,4-b]pyrazine system is inherently electron-deficient. This is due to the strong electron-withdrawing inductive and mesomeric effects of the multiple nitrogen atoms within the bicyclic structure.[4][5] This electron deficiency makes the aromatic ring susceptible to attack by strong nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[6][7]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The strong nucleophile, in this case, the methoxide ion (CH₃O⁻) generated from sodium methoxide, attacks the electron-poor carbon atom bearing the chlorine leaving group.[6][8] This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining step and is enhanced by the electron-withdrawing nitrogen atoms which help to delocalize the negative charge.[7]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, a good leaving group, yielding the final methoxylated product.[7][9]

Workflow Figure 2: Experimental Workflow for Methoxylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Assemble Dry Glassware under Inert Gas charge 2. Charge Reactants: - Chloropyridine Derivative - Anhydrous Methanol setup->charge add 3. Add Sodium Methoxide Solution charge->add reflux 4. Heat to Reflux (e.g., 65°C) add->reflux monitor 5. Monitor by TLC reflux->monitor quench 6. Cool and Quench with aq. NH4Cl monitor->quench Reaction Complete extract 7. Evaporate MeOH & Extract with DCM quench->extract dry 8. Dry & Concentrate Crude Product extract->dry purify 9. Flash Column Chromatography dry->purify char 10. Characterize Product (NMR, MS) purify->char

Sources

Application Note: Microwave-Assisted Synthesis of Pyrido[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrido[3,4-b]pyrazine scaffold has emerged as a critical pharmacophore in modern drug discovery, particularly in the development of protein kinase inhibitors (e.g., RET kinase inhibitors for pancreatic cancer) and agents for neurological disorders [1, 2]. Conventional synthesis of this bicyclic heterocycle—typically involving the condensation of 3,4-diaminopyridine with 1,2-dicarbonyl compounds—is often plagued by long reaction times (4–24 hours), harsh reflux conditions, and difficult regioselectivity control.

This Application Note details a microwave-assisted protocol that reduces reaction times to under 20 minutes while improving yields and purity. By leveraging the dipolar polarization effects of microwave irradiation, researchers can accelerate the rate-limiting dehydration steps inherent in this condensation chemistry.

Mechanistic Insight & Experimental Design

The Chemistry of Condensation

The formation of the pyrido[3,4-b]pyrazine ring involves a double condensation (Schiff base formation) between 3,4-diaminopyridine (1) and a 1,2-dicarbonyl compound (2) .

  • Dielectric Heating Advantage: The elimination of two water molecules is entropically driven but enthalpically demanding. Microwave irradiation provides rapid, volumetric heating that superheats the solvent (typically Ethanol or Acetic Acid), pushing the equilibrium toward the dehydrated product significantly faster than thermal conduction [3].

  • Regioselectivity Challenge: A critical consideration for medicinal chemists is the asymmetry of the 3,4-diaminopyridine precursor. When reacting with asymmetrical 1,2-diketones, two regioisomers (6-substituted vs. 7-substituted) are possible. Acid catalysis (e.g., p-TSA or AcOH) combined with controlled microwave temperatures can often improve regioselectivity by favoring the thermodynamic product [4].

Reaction Scheme Visualization

ReactionScheme Diamine 3,4-Diaminopyridine (Nucleophile) Imine1 Mono-imine Intermediate Diamine->Imine1 Condensation 1 Diketone 1,2-Dicarbonyl (Electrophile) Diketone->Imine1 Condensation 1 MW Microwave Irradiation (100-150°C, 10-20 min) Imine1->MW Cyclization Product Pyrido[3,4-b]pyrazine Scaffold MW->Product -2 H₂O Water 2 H₂O MW->Water

Figure 1: Mechanistic pathway for the microwave-assisted condensation of 3,4-diaminopyridine with 1,2-dicarbonyls.

Detailed Protocol: Microwave-Assisted Synthesis

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Materials
  • Precursor A: 3,4-Diaminopyridine (1.0 equiv)

  • Precursor B: 1,2-Diketone (e.g., Benzil, Glyoxal, or Pyruvic acid derivative) (1.0–1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH). Note: AcOH acts as both solvent and catalyst.

  • Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) (10-20 mol%) if using neutral solvents like EtOH.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-compatible vial, dissolve 3,4-diaminopyridine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 2–3 mL of Ethanol.

    • Expert Tip: If the dicarbonyl is asymmetrical and regioselectivity is critical, consider using Glacial Acetic Acid as the solvent to promote thermodynamic control [4].

  • Catalysis: Add p-TSA (0.1 mmol) if using Ethanol. Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120°C (Dynamic control)

    • Power: Max 150 W (Standard mode)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Cooling: Use compressed air cooling to rapidly lower the temperature to 50°C.

  • Monitoring: Check reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS. The starting diamine is highly polar; the product will typically be less polar and UV-active.

  • Isolation:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Neutralize with NaHCO₃ if Acetic Acid was used.

    • The product usually precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallization from Ethanol/Water is often sufficient. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Experimental Workflow Diagram

Workflow Start Reagent Prep: Mix Diamine + Diketone in EtOH or AcOH MW_Step MW Irradiation: 120°C, 15 min, 150W Start->MW_Step Check TLC/LC-MS Check MW_Step->Check Check->MW_Step Incomplete (+5 min) Quench Quench: Pour into Ice Water (Neutralize if needed) Check->Quench Complete Isolate Filtration & Drying Quench->Isolate Purify Recrystallization (EtOH/H₂O) Isolate->Purify

Figure 2: Operational workflow for the synthesis and isolation of pyrido[3,4-b]pyrazine derivatives.

Optimization & Performance Data

The following data summarizes the efficiency gains of microwave irradiation compared to conventional thermal reflux (oil bath).

Table 1: Comparison of Reaction Conditions

ParameterConventional RefluxMicrowave ProtocolAdvantage
Temperature 80°C (Ethanol reflux)120–150°CAccess to superheated kinetics
Time 4 – 12 Hours10 – 20 Minutes >90% reduction in time
Yield 65 – 75%85 – 95% Cleaner reaction profile [3, 5]
Solvent Vol. 20–50 mL2–5 mLGreen chemistry (Atom economy)
Workup Extraction often req.Precipitation often sufficientSimplified isolation
Troubleshooting Guide
  • Low Yield: Ensure the 3,4-diaminopyridine is fresh (it oxidizes to a dark solid upon air exposure). Recrystallize the starting material if it appears black/tarry.

  • Poor Solubility: If reactants do not dissolve in EtOH, switch to DMF or DMSO, but require higher workup effort (water wash).

  • Regioisomer Mixtures: If inseparable mixtures of 6- and 7-isomers form, try lowering the MW temperature to 80°C and extending time to 30 mins to favor kinetic control, or increase to 160°C for thermodynamic control.

References

  • Purdue Research Foundation. (2023).[1] Pyrido[3,4-b]pyrazine as RET kinase inhibitors for the treatment of pancreatic cancer. US Patent Application. Link

  • Chem-Impex. Pyrido[3,4-b]pyrazine: Applications in Pharmaceuticals and Agrochemicals. Link

  • RSC Publishing. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (Demonstrates analogous MW condensation efficiency). Link

  • Letters in Organic Chemistry. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. (Discusses regioselectivity in analogous systems). Link

  • Green Chemistry. (2020). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Methoxypyrido[3,4-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-8-MET-OPT Subject: Yield Optimization & Troubleshooting for 8-Methoxypyrido[3,4-b]pyrazine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of This compound (and its analogs) is deceptively simple on paper but notoriously difficult in practice. The core challenge lies in the electron-deficient nature of the fused ring system and the high susceptibility of the diamine precursor to oxidation.

This guide addresses the two primary synthetic routes:

  • Route A (Convergent): Condensation of 2-methoxy-3,4-diaminopyridine with glyoxal.

  • Route B (Linear/Functionalization): Nucleophilic aromatic substitution (

    
    ) of 8-chloropyrido[3,4-b]pyrazine.
    

Critical Insight: The most common cause of "low yield" in Route A is not decomposition, but the formation of a stable dihydroxy-tetrahydro intermediate (covalent hydrate) that fails to dehydrate to the aromatic system under standard conditions.

Module 1: The Convergent Route (Condensation)

The Mechanism & Protocol

This route involves the condensation of 2-methoxy-3,4-diaminopyridine with glyoxal . While theoretically a double Schiff-base formation, the reaction often stalls.

Optimized Protocol:

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Reagents:

    • Diamine (1.0 equiv)

    • Glyoxal (40% aq. solution or bisulfite adduct) (1.2 equiv)

    • Additive:

      
       (2.0 equiv) if using bisulfite adduct.
      
  • Temperature:

    
     (Initial mixing), then 
    
    
    
    (Completion).
The "Hidden" Intermediate Trap

Many researchers isolate a solid that shows correct mass but confusing NMR (loss of aromaticity). This is the 5,6-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine intermediate.

The Fix: If your yield is low or the product is non-aromatic, you must force dehydration.

  • Method: Resuspend the crude solid in toluene with a catalytic amount of

    
    -TsOH and reflux with a Dean-Stark trap, or heat purely in acetic acid at 
    
    
    
    for 1 hour.
Visualization: Reaction Pathway & Failure Points

ReactionPathway cluster_0 Critical Control Point Start 2-Methoxy-3,4- diaminopyridine Intermediate Dihydroxy-tetrahydro Intermediate (The 'Hydrate' Trap) Start->Intermediate Condensation (Fast, RT) Glyoxal Glyoxal (Electrophile) Glyoxal->Intermediate Intermediate->Intermediate Stalls here in neutral aq. media Product 8-Methoxypyrido [3,4-b]pyrazine (Aromatic) Intermediate->Product Dehydration (Slow, requires Heat/Acid)

Figure 1: The condensation pathway highlights the "Hydrate Trap" where the reaction frequently stalls, requiring forcing conditions to achieve aromatization.

Module 2: Troubleshooting Guide (Route A)

SymptomProbable CauseCorrective Action
Black/Tar formation Oxidation of the diamine precursor.Degas solvents with

or Ar for 15 mins before adding the diamine. Add bisulfite (antioxidant) if compatible.
White solid, wrong NMR Formation of the stable dihydroxy-hydrate (see 1.2).Do not discard. Reflux in Acetic Acid or Toluene/

-TsOH to drive dehydration.
Low conversion (<20%) Glyoxal polymerization.Use Glyoxal Sodium Bisulfite adduct instead of aqueous glyoxal. It releases monomeric glyoxal slowly.
Product Hydrolysis Acidic cleavage of the 8-methoxy group.Avoid strong aqueous acids (HCl/H2SO4). The methoxy group ortho to the pyridine nitrogen is labile. Use mild Lewis acids if catalysis is needed.

Module 3: The Alternative Route ( )

If the diamine precursor is unstable or unavailable, use the Nucleophilic Aromatic Substitution method. This route is often more robust for scale-up.

Protocol
  • Starting Material: 8-Chloropyrido[3,4-b]pyrazine (commercially available or synthesized from 3,4-diaminopyridine + oxalic acid -> chlorination).

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Conditions: Reflux (

    
    ) for 2–4 hours.
    
Logic & Advantages
  • Regioselectivity: The 8-position (equivalent to the pyridine 2-position) is highly activated for nucleophilic attack due to the electron-withdrawing nature of the fused pyrazine ring.

  • Purity: Avoids the messy oxidation issues of diamines.

Visualization: Decision Tree for Route Selection

DecisionTree Start Start: Select Synthesis Strategy CheckDiamine Is 2-methoxy-3,4-diaminopyridine available & pure? Start->CheckDiamine RouteB Route B: SnAr Displacement (Best for Scale-up) CheckDiamine->RouteB No (Synthesize 8-Cl precursor) CheckOxidation Is the Diamine black/dark? CheckDiamine->CheckOxidation Yes RouteA Route A: Condensation (Best for small scale/library) CheckOxidation->RouteA No (Pale yellow/White) CheckOxidation->RouteB Yes (Impure)

Figure 2: Decision matrix for selecting the optimal synthetic route based on precursor availability and stability.

Frequently Asked Questions (FAQ)

Q: Why does my product turn yellow/brown upon standing? A: Pyrido[3,4-b]pyrazines are electron-deficient and can be light-sensitive. Store the solid under inert gas (Argon) in amber vials at


.

Q: Can I use 2,3-butanedione instead of glyoxal? A: Yes, this will yield the 2,3-dimethyl-8-methoxy derivative. The reaction is generally cleaner than with glyoxal because the ketone carbonyls are less prone to hydration/polymerization than the aldehyde carbonyls of glyoxal.

Q: How do I purify the final compound? Solubility is an issue. A: These planar heterocycles stack efficiently, reducing solubility.

  • Extraction: Use Chloroform/Isopropanol (3:1) instead of DCM.

  • Chromatography: Use a gradient of DCM to 90:10 DCM:MeOH. If tailing occurs, add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity.

Q: My NMR shows a broad singlet at ~8.5 ppm that disappears with


. Is this my product? 
A:  No. The target molecule has no exchangeable protons. If you see this, you likely have the hydrate intermediate  (OH protons) or unreacted diamine. Perform the dehydration step described in Module 1.2.

References

  • General Pyrido[3,4-b]pyrazine Synthesis

    • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors.
    • Source: RSC Advances (Royal Society of Chemistry).
    • URL: [Link]

  • The "Hydrate" Intermediate Phenomenon

    • A Re-Examination of the Reaction of 3,4-Diamino[1,2,5]oxadiazole with Glyoxal.
    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • URL: [Link]

  • Nucleophilic Substitution (SnAr)

    • Some nucleophilic substitution reactions of chloropyrazines.
    • Source: Journal of the Chemical Society C (RSC).
    • URL: [Link]

  • Reactivity of 2-Methoxypyridines

    • Direct Methoxypyridine Functionaliz
    • Source: National Institutes of Health (NIH) / PMC.
    • URL: [Link]

Technical Support Center: Purification of Methoxy-Substituted Pyridopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-MET-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting purification workflows for methoxy-pyridopyrazine scaffolds in drug discovery.

Introduction: The Challenge of the Scaffold

Methoxy-substituted pyridopyrazines are critical scaffolds in kinase inhibitor development (e.g., PI3K, mTOR pathways). However, they present a unique "purification paradox":

  • High Polarity & Basicity: The pyridopyrazine core contains multiple nitrogen atoms with localized lone pairs, leading to strong interactions with acidic silanols on silica gel (tailing).

  • Regioisomerism: Synthesis often yields mixtures of regioisomers (e.g., 2- vs. 3-methoxy) that are nearly identical in polarity.

  • Solubility Limits: The planar, rigid aromatic system can lead to poor solubility in non-polar solvents, while the methoxy group adds just enough lipophilicity to complicate aqueous workups.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatography Troubleshooting

Issue 1: Severe Tailing on Silica Gel

Diagnosis: The basic nitrogen atoms in the pyridopyrazine ring are protonated by the acidic silanol groups (


) on standard silica, causing peak broadening and poor recovery.

Protocol: The "Amine-Modified" Mobile Phase Do not rely on standard gradients. You must mask the silanol activity.

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both Solvent A (DCM or Hexane) and Solvent B (MeOH or EtOAc).
    
    • Why: The amine modifier preferentially binds to the silanol sites, "capping" them and allowing your basic heterocycle to elute freely.

  • The "Pre-Wash" Step (Critical): Before loading your sample, flush the column with 3 column volumes (CV) of the mobile phase containing the modifier. This equilibrates the silica surface.

  • Alternative Phase: If tailing persists, switch to Neutral Alumina or Amine-functionalized Silica (NH2-Silica) . These phases lack the acidic protons that cause retention issues.

Issue 2: Co-elution of Regioisomers

Diagnosis: Isomers often differ only by the position of the methoxy group (e.g., ortho vs. meta to a ring nitrogen). Standard Normal Phase (NP) often fails to resolve these.

Protocol: Orthogonal Selectivity

  • Switch to Reverse Phase (C18): The hydrophobic difference between methoxy positions is often better resolved on C18 than silica.

    • Buffer: Use 10 mM Ammonium Bicarbonate (pH 10) . High pH suppresses protonation of the ring nitrogens, keeping the molecule neutral and maximizing hydrophobic interaction differences.

  • The "Toluene Effect" (Normal Phase): If you must use Normal Phase, replace Dichloromethane (DCM) with Toluene .

    • Mechanism:[1][2][3][4] Toluene participates in

      
       interactions with the aromatic core. The steric difference between regioisomers alters this interaction enough to improve resolution (
      
      
      
      delta).
Workflow Visualization: Chromatography Decision Tree

ChromatographyLogic Start Crude Mixture CheckTLC TLC Analysis (DCM/MeOH 9:1) Start->CheckTLC Tailing Streaking/Tailing? CheckTLC->Tailing YesTailing Add 1% TEA or NH4OH to Mobile Phase Tailing->YesTailing Yes Isomers Regioisomers Visible? Tailing->Isomers No Retest Retest TLC YesTailing->Retest Retest->Isomers NoIsomers Proceed to Flash (Amine Modified) Isomers->NoIsomers Separated YesIsomers Selectivity Issue Isomers->YesIsomers Co-eluting OptionA Option A: Reverse Phase (C18) pH 10 Buffer YesIsomers->OptionA OptionB Option B: Normal Phase Toluene/EtOAc YesIsomers->OptionB

Figure 1: Decision logic for optimizing chromatographic separation of basic heterocycles.

Module 2: Crystallization & Precipitation

For scales >500 mg, chromatography becomes inefficient. Recrystallization is preferred but prone to "oiling out" due to the methoxy group's lipophilicity.

Data: Solvent Screening for Methoxy-Pyridopyrazines
Solvent SystemRoleOutcomeRecommendation
MeOH / Water Anti-solventHigh Risk of Oil Avoid for initial attempts. Methoxy groups reduce water solubility unpredictably.
EtOAc / Hexane StandardModerate Good for non-polar impurities. Often requires seeding.
DCM / MTBE Polarity MatchExcellent Primary Recommendation. Dissolve in min. DCM, add MTBE until cloudy.
Isopropanol (IPA) Single SolventGood Best for cooling crystallization (hot to cold).
Protocol: The "Seeded Cooling" Technique

To prevent oiling out (liquid-liquid phase separation):

  • Dissolution: Dissolve crude solid in the minimum amount of boiling IPA or DCM.

  • Clarification: Hot filter to remove insoluble metal residues.

  • Nucleation: Allow the solution to cool to roughly 40°C. Add a seed crystal (1-2 mg of pure material).

    • Note: If no seed is available, scratch the glass wall with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in foil/towel to slow the cooling rate. Do not plunge into ice immediately.

  • Anti-Solvent: If using a binary system (e.g., DCM/MTBE), add the anti-solvent (MTBE) dropwise to the seeded, cooling solution only after crystals have started to form.

Module 3: Advanced Polishing (Drug Development)

Scavenging Metal Catalysts

Methoxy-pyridopyrazines are often synthesized via Suzuki or Buchwald couplings, leaving residual Palladium (Pd). Methoxy groups can coordinate with Pd, making removal difficult.

Protocol:

  • Dissolve the purified product in THF or MeOH (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or Activated Carbon (10-20 wt% relative to product).

    • Why Thiol? The sulfur has a higher affinity for Pd than the pyridopyrazine nitrogens.

  • Stir: 4 hours at 40°C.

  • Filter: Pass through a 0.45 µm PTFE pad.

  • Result: Typically reduces Pd from >1000 ppm to <20 ppm.

Frequently Asked Questions (FAQs)

Q: My compound decomposes on the column. What is happening? A: Methoxy-pyridopyrazines are generally stable, but the methoxy group can be susceptible to demethylation if the silica is extremely acidic or if Lewis acids (like residual


 or 

from previous steps) are present.
  • Fix: Pre-wash the silica with 1% TEA in Hexane. This neutralizes the acidity.

Q: I see two spots on TLC that merge into one broad peak on the column. A: This is a classic "mass overload" or solubility issue. The compound is precipitating at the head of the column.

  • Fix: Use "Solid Loading." Dissolve your crude in DCM, add Celite (1:2 ratio), evaporate to dryness, and load the powder. This prevents solvent mismatch and band broadening.

Q: Can I use acid modifiers (Formic Acid/TFA) in my HPLC method? A: Yes, but be careful. Protonating the pyridopyrazine (pKa ~3-4) makes it very polar, causing it to elute near the void volume (dead time) on C18.

  • Fix: Use a "High pH" Reverse Phase method (Ammonium Bicarbonate, pH 10) to keep the amine deprotonated and increase retention/separation.

References

  • Separation of Regioisomers

    • Source: "Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?" ResearchGate. (2021).[5]

    • URL:

  • Recrystallization Solvents

    • Source: "Single-solvent recrystallisation - Chemistry Teaching Labs." University of York.
    • URL:

  • Chromatography of Basic Heterocycles

    • Source: "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes." ResearchGate. (2025).[6]

    • URL:

  • Two-Solvent Recrystallization

    • Source: "Two-Solvent Recrystallization Guide."[3] MIT OpenCourseWare.

    • URL:

Sources

Technical Support Center: 8-Methoxypyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 8-Methoxypyrido[3,4-b]pyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a nitrogen-rich heterocyclic compound, its stability is crucial for obtaining reproducible and reliable experimental results.[1] This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during its handling and use.

The stability of any compound in a biological or chemical assay is paramount, as degradation can lead to inaccurate findings.[2] Key environmental factors such as pH, temperature, and light exposure can significantly impact the integrity of your this compound solutions.[2][3] This guide will provide the foundational knowledge and practical steps to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound, like many organic molecules, is primarily influenced by a combination of environmental and chemical factors. The most common factors to consider are:

  • pH of the solvent: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[4][5]

  • Light Exposure (Photostability): Exposure to UV or even ambient light can induce photochemical degradation.[6]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing species can lead to oxidative degradation.

  • Solvent Choice: The nature of the solvent can affect solubility and stability.

Understanding and controlling these variables is critical for maintaining the integrity of the compound in your experiments.[2]

Q2: How does the pH of the solution affect the stability of this compound?

The pyrido[3,4-b]pyrazine core contains multiple nitrogen atoms which can be protonated or deprotonated depending on the pH. This can influence the electron density of the aromatic system and the susceptibility of the methoxy group to hydrolysis.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the nitrogen atoms in the pyridine and pyrazine rings can become protonated. This may increase the electrophilicity of the carbon atom attached to the methoxy group, making it more susceptible to nucleophilic attack by water (hydrolysis), potentially cleaving the ether bond to form the corresponding hydroxypyridopyrazine.

  • Neutral Conditions (pH 6-8): Generally, the compound is expected to be most stable in a neutral pH range.

  • Basic Conditions (pH > 9): While typically more stable to hydrolysis than in acidic conditions, strong basic conditions can also promote other degradation pathways.

It is crucial to perform a pH stability profile for your specific experimental buffer to determine the optimal pH range.

Q3: What are the recommended storage conditions for stock solutions of this compound?

To ensure the long-term stability of your stock solutions, proper storage is essential. The following table summarizes our recommendations based on general principles for heterocyclic compounds.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolMinimizes water content, reducing the risk of hydrolysis.
Temperature -20°C or -80°CReduces the kinetic rate of potential degradation reactions.[2]
Light Amber vials or wrap in foilProtects the compound from photodegradation.[3][6]
Atmosphere Inert gas (Argon or Nitrogen)For long-term storage, purging the vial with an inert gas can displace oxygen and prevent oxidation.

For daily use, aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: Is this compound susceptible to photodegradation?

Yes, compounds with aromatic heterocyclic ring systems are often susceptible to photodegradation. The pyrazine ring system can absorb UV light, which can excite the molecule to a higher energy state, leading to chemical reactions such as oxidation or rearrangement.[6] Therefore, it is imperative to protect solutions of this compound from light, especially high-energy UV light, at all stages of handling and experimentation.

Troubleshooting Guide

Problem: I am observing a progressive decrease in the measured concentration of my stock solution over time.

This is a common issue indicative of compound degradation. Follow this troubleshooting workflow to identify the cause.

G start Concentration Decrease Observed check_storage 1. Review Storage Conditions - Temperature (-20°C or lower)? - Light (Amber vial)? - Aliquoted (No freeze-thaw)? start->check_storage check_solvent 2. Evaluate Solvent - Anhydrous grade used? - Potential for reactivity? check_storage->check_solvent If conditions are correct perform_stability 3. Perform Forced Degradation Study (See Protocol Below) check_solvent->perform_stability If solvent is appropriate analyze 4. Analyze Degradants by LC-MS - Identify degradation products perform_stability->analyze remediate 5. Remediate - Prepare fresh stock in appropriate solvent. - Adjust storage conditions. analyze->remediate end Problem Resolved remediate->end G cluster_stress Stress Conditions Acid Acid (HCl) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base (NaOH) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Heat Heat (60°C) Heat->Analysis Light Light (UV/Vis) Light->Analysis Stock 8-Methoxypyrido [3,4-b]pyrazine Stock Stock->Acid Stock->Base Stock->Oxidation Stock->Heat Stock->Light Result Stability Profile & Degradation Pathways Analysis->Result

Caption: Workflow for a forced degradation study.

References

  • Pritchard, E., et al. (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • Li, Z., et al. (2023). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. PMC. [Link]

  • Tan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC - NIH. [Link]

  • Zhao, J., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. PubMed. [Link]

  • Wang, Y., et al. (2024). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. MDPI. [Link]

  • Wang, Y., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. PMC - NIH. [Link]

  • Unknown Author. Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. WONDER. [Link]

  • Murata, M., et al. (2003). Synthesis and Structure-Activity Relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based Hydroxamic Acids as HB-EGF Shedding Inhibitors. PubMed. [Link]

  • Cernáková, M., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]

  • Ao, M., et al. (2010). Factors influencing glabridin stability. PubMed. [Link]

  • Li, R., et al. (2023). Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink. [Link]

  • Lei, Y., & Sun, X. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. PubMed. [Link]

  • Taupp, M. (2004). Pyrazines: Occurrence, formation and biodegradation. ResearchGate. [Link]

Sources

Technical Support Center: N-Heterocycle Crystallization & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for Nitrogen Heterocycles Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Chemistry of Nitrogen Heterocycles

Welcome to the technical support hub for nitrogen heterocycle purification. If you are here, you are likely staring at a flask containing a dark, sticky oil rather than the pristine white needles you expected.

Why is this happening? Nitrogen heterocycles (pyridines, indoles, imidazoles, pyrimidines) possess a unique combination of high polarity and hydrogen-bond acceptor (HBA) capabilities, often without a corresponding hydrogen-bond donor (HBD). This creates a "solubility gap" where:

  • High Polarity: They dissolve too well in polar protic solvents (MeOH, EtOH), preventing crystallization.

  • Low Solubility: They are insoluble in non-polar solvents (Hexanes), leading to immediate precipitation.

  • Oiling Out: In intermediate solvents, they frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than nucleation, forming a "honey" that traps impurities.

This guide provides the logic and protocols to break this cycle.

Solvent Selection Logic (The "Why")

Do not choose solvents randomly. You must match the Dielectric Constant (


)  and Hansen Solubility Parameters (HSP)  of your solute.
The "Goldilocks" Zone for N-Heterocycles

For N-heterocycles, you generally need a "Push-Pull" solvent system:

  • The Pull (Solubilizer): A solvent that interacts with the nitrogen lone pair (e.g., Alcohols, Esters).

  • The Push (Anti-solvent): A solvent that disrupts the solvation shell just enough to force lattice formation (e.g., Toluene, Heptane).

Table 1: Recommended Solvent Systems for Common N-Heterocycles

Solvent SystemRoleTarget Heterocycle ClassWhy it Works
Toluene / Ethanol BinaryIndoles, Carbazoles

-Stacking:
Toluene stabilizes the aromatic rings via

-

interactions, while Ethanol manages the polar NH groups.
Isopropyl Acetate (IPAc) / Heptane BinaryPyridines, QuinolinesMild Polarity: IPAc is less polar than EtOAc, preventing "too good" solubility. Heptane is a gentler anti-solvent than Hexane.
Acetonitrile (ACN) SinglePyrimidines, ImidazolesDipole Matching: ACN has a high dipole moment but no H-donors, encouraging the heterocycle to self-associate (crystallize) upon cooling.
Water / Methanol BinaryHighly Polar Salts (HCl salts)Dielectric Modulation: Water dissolves the salt; MeOH lowers the dielectric constant to force precipitation.
Visualization: Solvent Selection Decision Matrix

Use this logic tree to select your starting solvent system.

SolventSelection Start Start: N-Heterocycle Crude SolubilityCheck Is it soluble in boiling Ethyl Acetate (EtOAc)? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble Dissolves NoSoluble No SolubilityCheck->NoSoluble Insoluble CoolDown Cool to RT. Crystals form? YesSoluble->CoolDown SwitchSolvent Switch to More Polar: Try Ethanol or ACN NoSoluble->SwitchSolvent YesCrystals Success: Optimize Yield CoolDown->YesCrystals Precipitate NoCrystals No (Remains Soluble) CoolDown->NoCrystals Clear Solution AddAnti Add Heptane dropwise at reflux until cloudy NoCrystals->AddAnti OilingCheck Does it Oil Out? AddAnti->OilingCheck SwitchSolvent->OilingCheck Rescue GO TO: Oiling Out Rescue Protocol OilingCheck->Rescue Yes (Oil) Standard Standard Cooling (10°C/hour) OilingCheck->Standard No (Cloudy)

Figure 1: Decision matrix for initial solvent screening. Note the critical branch for "Oiling Out," which requires a deviation from standard cooling.

Troubleshooting & FAQs

ISSUE 1: The "Oiling Out" Phenomenon

User Question: "I dissolved my crude pyridine derivative in hot EtOAc/Hexane. As it cooled, it didn't crystallize; it formed a brown oil at the bottom. What do I do?"

Scientist's Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs because the temperature where the oil phase separates (


) is higher than the temperature where the crystal nucleates (

). The oil is a "metastable" liquid that traps impurities.

The Fix: The "Cloud Point" Seeding Protocol Do not freeze the oil! Freezing it just creates an amorphous glass.

  • Re-heat: Heat the mixture until the oil redissolves and the solution is clear (homogeneous).

  • Find the Cloud Point: Cool slowly with rapid stirring. The moment you see a faint turbidity (the "cloud point"), STOP cooling.

  • Isothermal Hold: Hold the temperature exactly at this point.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass vigorously.

  • Wait: You must allow the oil droplets to interact with the seed crystal before they coalesce into a bulk oil layer.

  • Slow Cool: Once a solid suspension forms, cool at 5°C per hour.

ISSUE 2: Colored Impurities

User Question: "My crystals are forming, but they are yellow/brown instead of white. The color won't wash off."

Scientist's Diagnosis: N-heterocycles are prone to oxidation, forming highly colored N-oxides or polymerized byproducts that incorporate into the crystal lattice.

The Fix: Activated Carbon (The Right Way)

  • Warning: Never add carbon to a boiling solution; it will erupt (bump) violently.

  • Protocol:

    • Dissolve crude in the minimum boiling solvent.

    • Cool slightly (5-10°C below boiling).

    • Add Activated Carbon (1-3 wt% relative to solute).

      • Tip: For basic N-heterocycles, use neutral or basic carbon . Acid-washed carbon can protonate your amine, causing loss of yield on the filter.

    • Re-boil for 10-15 minutes.

    • Hot Filter: Filter through a pre-warmed Celite pad. If the funnel is cold, the product will crystallize in the Celite.

ISSUE 3: Solvate Formation

User Question: "I dried my product under high vacuum for 24 hours, but the NMR still shows 0.5 equivalents of Ethanol."

Scientist's Diagnosis: You have formed a Solvate . The Ethanol is not just "wetness"; it is part of the crystal lattice, hydrogen-bonded to your nitrogen.

The Fix: Solvent Exchange (Slurrying)

  • Take the solid solvate.

  • Suspend it in a non-solvating solvent (e.g., pure Heptane or Ether) where the product is insoluble.

  • Stir vigorously at 40-50°C for 4-6 hours.

  • The thermodynamic drive to release the lattice energy will often break the solvate, replacing the trapped Ethanol with the bulk solvent, which can then be pumped off (as it is not bound).

Experimental Protocols

Protocol A: The "Oiling Out" Rescue Workflow (Advanced)

Use this when standard cooling fails.

OilingRescue State1 Oiled Out (Two Liquid Phases) Action1 Reheat to Clear Solution State1->Action1 Heat Action2 Add More Good Solvent (10%) Action1->Action2 Lower Saturation Action3 Cool to Cloud Point Action2->Action3 Slow Cool Action4 SEED & STIR (Isothermal) Action3->Action4 Critical Step Result Crystalline Suspension Action4->Result Time

Figure 2: Workflow for converting an oiled-out phase into a crystalline solid.

Protocol B: Standard Multi-Gram Recrystallization

Objective: Purify 5.0g of Crude Indole Derivative.

  • Setup: Equip a 100mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution:

    • Add the 5.0g crude solid.

    • Add 15 mL Toluene (3 vol). Heat to reflux.

    • Observation: If solid remains, add Ethanol dropwise through the condenser until clear.

  • Clarification (Optional): If black specks are visible, perform a hot filtration (see Issue 2 above).

  • Nucleation:

    • Remove from heat.[1] Allow to cool to ~50°C.

    • If no crystals form, scratch the glass or add a seed crystal.[2]

  • Growth:

    • Once turbidity appears, let the flask stand undisturbed in a Dewar flask (or wrapped in a towel) to cool to Room Temp (RT) over 3-4 hours.

    • Why? Slow cooling grows larger, purer crystals with less surface area for impurities to stick to.

  • Collection:

    • Cool in an ice bath (0°C) for 30 mins to maximize yield.

    • Filter via Buchner funnel.

    • Wash: Wash the cake with cold Toluene (not Ethanol, as it will dissolve the product).

References

  • Oiling‐Out in Industrial Crystallization of Organic Small Molecules. Crystal Research and Technology, 2024.[3] [Link][3]

  • Tools and techniques for solvent selection: green solvent selection guides. GCTLC, 2024. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity... of Ritonavir. Molecular Pharmaceutics, 2024. [Link]

  • Troubleshooting Recrystallizations. University of York, Chemistry Teaching Labs. [Link]

  • Hansen Solubility Parameters (HSPs): A Reliable Tool. Macromolecular Materials and Engineering, 2022.[4] [Link][4]

Sources

HPLC method development for polar heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Technical Support | Method Development & Troubleshooting

Status: Operational Subject: HPLC/UHPLC Method Development for Polar Heterocyclic Compounds Audience: Senior Analysts, Method Developers, Medicinal Chemists[1]

System Overview

Polar heterocyclic compounds (pyridines, imidazoles, pyrimidines, purines) present a "perfect storm" of chromatographic challenges: they are too polar for standard C18 retention, yet often too basic, leading to severe secondary interactions with surface silanols.[1] This guide synthesizes mechanistic understanding with field-proven troubleshooting protocols.

Module 1: Retention Failure (Elution at )

User Query: "My pyrimidine-based analyte elutes at the void volume (dead time) on a standard C18 column, even with 100% aqueous mobile phase. How do I retain this?"

Technical Diagnosis: The analyte is too hydrophilic (LogP < 0) to partition into the hydrophobic C18 ligand field. "Hydrophobic collapse" (dewetting) of the C18 phase in 100% aqueous conditions further exacerbates this, effectively shutting down the stationary phase.

Resolution Protocol: You must switch the retention mechanism. Do not force C18 to do a job it wasn't designed for.

Strategy A: Aqueous Stable Phases (AQ-C18)
  • Mechanism: These phases contain polar-embedded groups (carbamate, amide) or steric protection that prevents pore dewetting in 100% water.[1]

  • Applicability: Moderately polar compounds (LogP 0 to -1).[1]

  • Benefit: Keeps the familiar Reversed-Phase (RP) solvent system.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase (Silica, Amide, Zwitterionic).[1] The analyte partitions between the acetonitrile-rich bulk mobile phase and this stagnant water layer [1].

  • Applicability: Highly polar compounds (LogP < -1).[1]

  • Critical Requirement: The sample diluent must be organic-rich (e.g., 80% ACN). Injecting water into HILIC disrupts the partitioning layer, causing peak distortion.

Method Selection Decision Matrix

MethodSelection cluster_check HILIC Feasibility Check Start Analyte LogP Value? LogP_High LogP > 1.0 (Hydrophobic) Start->LogP_High LogP_Mid LogP 0 to -1.0 (Moderately Polar) Start->LogP_Mid LogP_Low LogP < -1.0 (Highly Polar) Start->LogP_Low RP_Std Standard C18 (Reversed Phase) LogP_High->RP_Std Standard Protocol RP_AQ Polar-Embedded C18 (100% Aqueous Stable) LogP_Mid->RP_AQ Prevent Dewetting HILIC HILIC Mode (Amide/Zwitterionic) LogP_Low->HILIC Water Layer Partitioning Solubility Is soluble in >70% ACN? HILIC->Solubility

Figure 1: Decision tree for selecting the stationary phase based on analyte hydrophobicity (LogP).

Module 2: Peak Tailing (The "Shark Fin" Effect)

User Query: "My amino-pyridine compound shows severe tailing (As > 2.0) on silica-based columns. Integration is impossible."

Technical Diagnosis: This is the classic "Silanol Effect." At mid-range pH (pH 4–8), residual silanols (Si-OH) on the silica surface ionize to Si-O⁻. Basic heterocycles (protonated to BH⁺) undergo ion-exchange interactions with these negative sites, causing the tailing.

Troubleshooting Matrix:

ApproachMechanismProsCons
High pH (> 9.5) De-protonates the analyte (BH⁺

B). Neutrals do not interact with charged silanols.[1]
Best peak shape. High loading capacity.[1]Requires hybrid particles (e.g., BEH/CSH) to survive high pH.[1] Silica dissolves at pH > 8.[1]
Low pH (< 2.5) Protonates the silanols (Si-O⁻

Si-OH). Suppresses the surface charge.
Works on most columns.[1]Basic analytes are fully ionized, reducing retention in RP.[1]
Chaotropic Salts Adds high ionic strength (e.g., Ammonium Perchlorate/Trifluoroacetate) to mask silanols.[1]Effective for stubborn bases.[1]Non-volatile salts are incompatible with LC-MS .[1]
Ion Pairing TFA/HFBA masks silanols and pairs with analyte.Sharp peaks.[1]Severe MS signal suppression (See Module 4).

Recommended Protocol (High pH Method):

  • Column: Ethylene-Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18.[1]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Rationale: At pH 10, the pyridine nitrogen is deprotonated (neutral), eliminating the electrostatic drag [2].

Module 3: Reproducibility & Hysteresis

User Query: "My retention times drift. The first injection is different from the fifth. I am using HILIC."

Technical Diagnosis: HILIC columns are not "plug-and-play." They rely on the formation of a hydrated layer on the surface.[2] If the column is not fully equilibrated, or if the water layer is stripped between runs, retention times will drift. This is a thermodynamic equilibration issue, not a pump failure [3].

The "Water Layer" Protocol: HILIC requires 2–3x longer equilibration volumes than Reversed-Phase.

HILIC_Equilibration Step1 New Column Install Step2 Flush 50 Col. Vols (Initial Mobile Phase) Step1->Step2 Step3 Inject Blank (Mobile Phase) Step2->Step3 Decision Stable Baseline? Step3->Decision Decision->Step2 No (Drift) Step4 Run Conditioning Samples (High Conc. Analyte) Decision->Step4 Yes Step5 Begin Analysis Step4->Step5

Figure 2: Mandatory equilibration workflow for HILIC stationary phases to establish the water partitioning layer.

Critical Tip: Never store a HILIC column in 100% organic solvent.[1] The water layer will dehydrate, requiring hours to re-establish. Store in 80:20 ACN:Water.[1]

Module 4: Sensitivity vs. Peak Shape (The TFA Paradox)

User Query: "I used TFA to fix my peak shape, but my MS signal dropped by 90%. What do I do?"

Technical Diagnosis: Trifluoroacetic Acid (TFA) is an ion-pairing agent.[1][3][4][5][6] It forms tight ion pairs with basic analytes in the liquid phase (good for peak shape) but these pairs persist into the gas phase during Electrospray Ionization (ESI). The strong TFA anion neutralizes the positive charge on the analyte, preventing it from being "seen" by the mass spectrometer (Signal Suppression) [4].

Alternative Additive Strategy:

AdditivepKaMS SignalPeak Shape (Bases)Recommendation
0.1% TFA 0.23Poor (Suppression)Excellent Use only for UV detection.[1]
0.1% Formic Acid 3.75Excellent Poor (Tailing)Standard starting point for MS.
Difluoroacetic Acid (DFA) 1.2Good Good The modern compromise. Less suppression than TFA, better shape than Formic.[1]
Ammonium Formate 3.75Excellent Moderate Buffering at pH 3.75 helps mask silanols better than Formic Acid alone.[1]

The "McCalley" Solution: If you cannot use TFA but have tailing with Formic Acid, increase the ionic strength.

  • Instead of: 0.1% Formic Acid (~20mM).[1]

  • Use: 10mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mechanism:[7][8][9] The ammonium ions (

    
    ) compete with the analyte for the silanol sites, improving peak shape without suppressing the MS signal as aggressively as TFA [5].
    
References
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Waters Corporation. (2019).[1] Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • Restek Corporation. (2020).[1] How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]

  • McCalley, D. V. (2004).[1][6] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84.[1] Retrieved from [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Pd-Couplings of Nitrogen-Rich Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving nitrogen-rich heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst poisoning and deactivation when working with these often-problematic substrates. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Part 1: Understanding the Challenge: Why Do Nitrogen-Rich Rings Poison Palladium Catalysts?

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, making their inclusion in cross-coupling reactions essential for modern synthetic chemistry.[1] However, the very feature that makes them valuable—the lone pair of electrons on the nitrogen atom—is also the primary cause of catalyst deactivation.

Q1: What is the fundamental mechanism of catalyst poisoning by nitrogen heterocycles?

A1: The core issue lies in the strong coordination of the nitrogen atom's lone pair to the palladium center.[2] This interaction can lead to the formation of stable, off-cycle palladium-substrate or palladium-product complexes, effectively sequestering the active catalyst from the desired catalytic cycle.[2][3] The basicity of the nitrogen atom plays a crucial role; more basic heterocycles tend to be stronger poisons. This poisoning can manifest in several ways:

  • Inhibition of Oxidative Addition: The binding of a nitrogen heterocycle to the Pd(0) species can hinder the crucial first step of the catalytic cycle, the oxidative addition of the aryl halide.

  • Formation of Unreactive Pd(II) Complexes: After oxidative addition, the nitrogen-containing substrate or product can coordinate to the Pd(II) intermediate, preventing subsequent transmetalation or reductive elimination steps.

  • Catalyst Degradation: In some cases, the strong coordination can promote the aggregation of palladium into inactive palladium black.[4]

Q2: Are all nitrogen-containing rings equally problematic?

A2: No, the extent of catalyst poisoning is highly dependent on the structure and electronic properties of the heterocycle. Key factors include:

  • Basicity (pKa): More basic heterocycles like pyridines and imidazoles are generally more potent catalyst poisons than less basic ones like pyrroles and indoles.[5]

  • Steric Hindrance: Bulky substituents near the nitrogen atom can sterically shield it, reducing its ability to coordinate to the palladium center and thus mitigating poisoning.

  • Number and Position of Nitrogen Atoms: Rings with multiple nitrogen atoms, such as pyrazoles and triazoles, can present unique challenges due to multiple potential coordination sites. The position of the nitrogen relative to the coupling site is also critical.

Here is a workflow to assess the potential for catalyst poisoning:

Caption: Workflow for assessing catalyst poisoning risk.

Part 2: Troubleshooting Common Failure Modes

This section addresses specific experimental observations and provides a logical progression of troubleshooting steps.

Q3: My reaction is sluggish or stalls completely. How do I diagnose the problem?

A3: A stalled reaction is a classic symptom of catalyst poisoning. Before adjusting complex parameters, verify the fundamentals:

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where necessary. Water content can affect the activity of certain bases and promote side reactions.[6]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[2] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Source and Age: Use a fresh, reputable source of palladium precatalyst. Older catalysts or those improperly stored may have already begun to decompose.

If these factors are well-controlled, the issue is likely related to catalyst deactivation by your substrate.

Q4: I've confirmed my basic setup is sound, but the reaction still fails. What are my next steps?

A4: The next step is to rationally modify the catalytic system to be more robust against poisoning. The choice of ligand is paramount.

  • The Role of Ligands: The ligand's primary role is to stabilize the palladium center and modulate its reactivity.[7] For nitrogen-rich substrates, the ligand must compete effectively with the heterocycle for coordination to the palladium.

  • Ligand Selection Strategy:

    • Switch to Electron-Rich, Bulky Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often effective.[7][8][9] Their strong σ-donating ability forms a robust Pd-L bond that is less susceptible to displacement by the nitrogen heterocycle.[8] Their steric bulk can also create a protective pocket around the metal center.

    • Increase Ligand:Palladium Ratio: A slight excess of the ligand can sometimes help to outcompete the substrate for coordination sites. However, be aware that a large excess can sometimes be detrimental to the reaction rate.

Troubleshooting Flowchart: Ligand and Additive Selection

Caption: Decision tree for troubleshooting failed couplings.

Q5: I've tried different ligands, but I'm still seeing low conversion. Are there other additives that can help?

A5: Yes, certain additives can mitigate poisoning by interacting with the problematic nitrogen atom.

  • Lewis Acids: A Lewis acid (e.g., ZnCl₂, B(OH)₃, MgCl₂) can coordinate to the nitrogen lone pair of the heterocycle. This "masks" the nitrogen, reducing its ability to poison the palladium catalyst. The Lewis acid should be chosen carefully to avoid unwanted side reactions with other functional groups in your molecule.

  • Quaternary Ammonium Salts: Additives like tetra-n-butylammonium bromide (TBAB) can sometimes improve reaction efficiency, potentially by facilitating the solubility of intermediates or by altering the catalyst's coordination sphere.

Q6: My reaction produces a lot of homocoupling product (Glaser coupling) in my Sonogashira reaction. What causes this and how can I prevent it?

A6: Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often exacerbated when the desired cross-coupling is slow due to catalyst poisoning.[10] This side reaction is typically copper-catalyzed.[10]

  • Strategies to Minimize Homocoupling:

    • Use a Copper-Free Sonogashira Protocol: Numerous copper-free methods have been developed to avoid this issue.[11][12] These often rely on more active palladium/ligand systems that can facilitate the catalytic cycle without the need for a copper co-catalyst.

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the cross-coupling.[13]

    • Use a Slow-Addition Strategy: Adding the terminal alkyne slowly to the reaction mixture can keep its instantaneous concentration low, thereby minimizing the rate of the bimolecular homocoupling reaction.

Part 3: Advanced Protocols and Methodologies

For particularly challenging substrates, more advanced strategies may be required.

Q7: Can I modify my substrate to prevent catalyst poisoning?

A7: Yes, temporary modification of the heterocycle is a powerful strategy.

  • N-Protection/Modification:

    • Protic N-H groups (e.g., in indoles, pyrazoles): Deprotonation with a strong base to form the corresponding anion can sometimes reduce poisoning. Alternatively, protecting the N-H with a suitable protecting group (e.g., Boc, SEM) can be effective, though this adds extra steps to the synthesis.

    • Pyridinic Nitrogens: These can be temporarily converted to N-oxides or N-ylides. These modifications drastically reduce the basicity and coordinating ability of the nitrogen. The protecting group can then be removed post-coupling.

Experimental Protocol: N-Oxide Strategy for Pyridine Coupling

  • N-Oxidation:

    • Dissolve the pyridine-containing substrate in a suitable solvent (e.g., dichloromethane).

    • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Palladium-Catalyzed Cross-Coupling:

    • Use the purified pyridine-N-oxide directly in your cross-coupling reaction under your optimized conditions (e.g., with a Buchwald ligand). The N-oxide is significantly less coordinating and should not inhibit the catalyst.

  • Deoxygenation:

    • After the coupling reaction and purification of the coupled product, the N-oxide can be reduced back to the pyridine. A common method is to use PCl₃ or PPh₃ in a solvent like acetonitrile or toluene.

Q8: Are there specific palladium precatalysts that are better suited for these reactions?

A8: Yes, the choice of precatalyst can significantly impact the reaction's success.[7]

  • Buchwald Precatalysts (G2, G3, G4): These are designed for the efficient in situ generation of the active, monoligated Pd(0) species.[7] They are often highly effective in combination with Buchwald's specialized phosphine ligands for challenging couplings.

  • PEPPSI-type Precatalysts: These N-heterocyclic carbene (NHC)-based precatalysts are also very effective at initiating catalysis and are known for their high stability and activity.[7]

Table 1: Comparison of Common Palladium Precatalysts and Ligand Classes

Catalyst/Ligand ClassKey FeaturesBest For...
Pd(PPh₃)₄ Traditional, readily available.Simple, unchallenging substrates. Often fails with N-heterocycles.
Pd₂(dba)₃ + Ligand Versatile Pd(0) source.Screening a wide variety of ligands.
Buchwald Ligands Electron-rich, sterically bulky phosphines.Overcoming catalyst poisoning by strong coordination.[7]
NHC Ligands Strong σ-donors, form very stable Pd complexes.Highly challenging couplings, including sterically hindered substrates.[8][9]
Buchwald Precatalysts Efficient generation of active Pd(0)L.Reproducible and high-yielding reactions with phosphine ligands.[7]
PEPPSI Precatalysts Stable, active NHC-Pd complexes.Robust catalytic systems for a broad range of substrates.[7]

References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • ResearchGate. (n.d.).
  • Török, B., et al. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 10(9), 1029. [Link]

  • Diao, T., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 513(7518), 342-346. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Tiwari, V. K., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4583-4603. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Mishra, N., et al. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry, 86(24), 17890-17895. [Link]

  • Marion, N., & Nolan, S. P. (2008). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Angewandte Chemie International Edition, 47(37), 6888-6915. [Link]

  • Al-Ostoot, F. H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(16), 3612. [Link]

  • Heshghi, A. (2023). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 9(4), 438-466. [Link]

  • Or-Rashid, M. M., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education, 95(11), 1928-1952. [Link]

Sources

Validation & Comparative

Comparative Guide: MS Fragmentation Patterns of Methoxy-Pyridopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, pyridopyrazines (pyrido[2,3-b]pyrazines or pyrido[3,4-b]pyrazines) act as potent scaffolds for kinase inhibitors, often serving as bio-isosteres to quinoxalines and pteridines. The introduction of a methoxy group (


) modulates solubility and metabolic stability but introduces complex mass spectrometric behavior.

This guide objectively compares the fragmentation characteristics of methoxy-pyridopyrazines against their primary structural alternatives: Methoxy-Quinoxalines (benzopyrazines) and Demethylated Metabolites (hydroxy-pyridopyrazines). Correct interpretation of these patterns is critical for distinguishing isomeric impurities and identifying metabolic soft spots during early-phase DMPK studies.

Theoretical Framework: The Chemistry of Fragmentation

To interpret the MS/MS spectra of these compounds, one must understand the interplay between the electron-deficient heterocyclic core and the electron-donating methoxy substituent.

The "Ortho" Effect and Methoxy Rearrangement

Unlike simple aromatic ethers, methoxy groups on N-heterocycles exhibit distinct fragmentation depending on their proximity to the ring nitrogen.

  • Radical Loss (

    
    ):  The direct cleavage of the methyl radical (
    
    
    
    ) to generate a stable, even-electron cation (often a protonated lactam/quinone-like species). This is the dominant pathway for methoxy groups para or meta to ring nitrogens.
  • Rearrangement Loss (

    
    ):  If the methoxy group is ortho to a ring nitrogen, a specific rearrangement occurs involving a hydrogen transfer to the ring nitrogen, resulting in the expulsion of formaldehyde (
    
    
    
    ).
Comparative Scaffold Stability
  • Pyridopyrazines (

    
    ):  Highly electron-deficient due to three ring nitrogens. They favor sequential losses of 
    
    
    
    (
    
    
    ) after the initial substituent loss.
  • Quinoxalines (

    
    ):  Less electron-deficient. While they also lose 
    
    
    
    , the benzene ring provides stability, often retaining charge longer than the pyridine-fused system.

Comparative Fragmentation Analysis

The following table summarizes the diagnostic ions distinguishing methoxy-pyridopyrazines from their key alternatives.

Table 1: Diagnostic Ion Comparison (ESI-MS/MS, Positive Mode)

FeatureMethoxy-PyridopyrazineMethoxy-Quinoxaline (Isomer)Hydroxy-Pyridopyrazine (Metabolite)
Nitrogen Rule Odd MW (if mono-sub); Odd number of N atoms.Even MW (if mono-sub); Even number of N atoms.Odd MW; Odd number of N atoms.
Primary Loss

(

) or

(

)*

(

)

(

) (Tautomeric lactam form)
Secondary Loss

(

) followed by

(

)

(

)

(

)
Ring Cleavage High propensity for RDA (Retro-Diels-Alder)Lower propensity; Benzene ring remains intact.Moderate; often loses

fragments.
Diagnostic Ratio High

ratio indicates non-ortho position.
Generally high

.
N/A (Parent is already demethylated).

*Note: The loss of 30 Da is highly specific to methoxy groups adjacent to a ring nitrogen (position 2 or 3 in the pyrazine ring).

Mechanistic Pathways & Visualization[1]

The following diagram illustrates the validated fragmentation pathway for a generic 3-methoxy-pyrido[2,3-b]pyrazine. This pathway highlights the critical divergence between methyl radical loss and formaldehyde exclusion.

FragmentationPathway cluster_legend Key Parent Protonated Parent Ion [M+H]+ (m/z 162) IntermediateA Cationic Lactam Species [M+H - 15]+ (m/z 147) Parent->IntermediateA Loss of •CH3 (Homolytic Cleavage) IntermediateB Rearrangement Product [M+H - 30]+ (m/z 132) Parent->IntermediateB Loss of CH2O (Ortho-Rearrangement) FragmentA1 Ring Contraction [M+H - 15 - 28]+ (Loss of CO) IntermediateA->FragmentA1 -CO (28 Da) (Carbonyl extrusion) FragmentA2 Terminal Fragment [M+H - 15 - 28 - 27]+ (Loss of HCN) FragmentA1->FragmentA2 -HCN (27 Da) FragmentB1 Pyridine Ring Frag [M+H - 30 - 27]+ (Loss of HCN) IntermediateB->FragmentB1 -HCN (27 Da) key1 Blue: Parent | Green: Primary Fragment | Red: Secondary Fragment

Figure 1: Divergent fragmentation pathways for methoxy-pyridopyrazines. Pathway A (Solid Blue) represents the standard methyl loss. Pathway B (Dashed Yellow) represents the ortho-effect specific to nitrogen-adjacent methoxy groups.

Experimental Protocol: Self-Validating Workflow

To reproduce these patterns and differentiate isomers, follow this standardized ESI-QTOF protocol. This workflow is designed to ensure ionization efficiency while preventing in-source fragmentation that could obscure the parent ion.

Sample Preparation
  • Stock Solution: Dissolve

    
     of the methoxy-pyridopyrazine derivative in 
    
    
    
    DMSO.
  • Working Solution: Dilute to

    
     (
    
    
    
    ) using 50:50 Acetonitrile:Water (
    
    
    ) containing
    
    
    Formic Acid.
    • Why Formic Acid? It promotes protonation

      
       on the most basic ring nitrogen (usually the pyridine nitrogen), essential for ESI [1].
      
LC-MS/MS Conditions
  • Instrument: Q-TOF or Orbitrap (High Resolution is required to distinguish CO vs

    
     losses).
    
  • Ion Source: ESI Positive Mode (

    
    ).[1][2]
    
  • Flow Rate:

    
     (Direct infusion recommended for pure standards; LC required for metabolic mixtures).
    
  • Collision Energy (CE): Stepped CE (

    
    ).
    
    • Rationale: Low CE (

      
      ) preserves the 
      
      
      
      and
      
      
      ions. High CE (
      
      
      ) is required to shatter the heterocyclic core (HCN losses) [2].
Data Validation Steps (The "Trust" Check)
  • Check the Nitrogen Rule: Does the parent ion m/z match the expected nitrogen count? (Odd m/z = Even N for

    
    ; Even m/z = Odd N for 
    
    
    
    ).
  • Isotope Pattern: Verify the M+1 peak intensity matches the carbon count.

  • Neutral Loss Scan: Perform a Neutral Loss Scan for

    
     and 
    
    
    
    . If
    
    
    loss is absent, the methoxy group is likely not adjacent to a ring nitrogen.

References

  • NIST Mass Spectrometry Data Center. (2023). Ionization energies and proton affinities of nitrogen heterocycles. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry.[3] [Link]

  • Vouros, P. (1980). Chemical ionization mass spectrometry of nitrogen heterocycles.[4] Mass Spectrometry Reviews.[5] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[5][2][3][4][6][7][8][9][10][11] University Science Books. (Standard text for "Ortho Effect" mechanisms). [Link]

Sources

UV-Vis Absorption Maxima of Pyrido[3,4-b]pyrazine Chromophores: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrido[3,4-b]pyrazine represents a critical class of electron-deficient heteroaromatic scaffolds, increasingly utilized in organic photovoltaics (OPV), organic light-emitting diodes (OLEDs), and medicinal chemistry. Unlike its structural isomer pyrido[2,3-b]pyrazine or the carbocyclic analog quinoxaline , the [3,4-b] isomer offers a unique electronic distribution that enhances electron affinity and facilitates intramolecular charge transfer (ICT) when coupled with electron-rich donors.

This guide provides a technical analysis of the UV-Vis absorption characteristics of pyrido[3,4-b]pyrazine chromophores, contrasting them with standard alternatives. It details the mechanistic origins of their optical transitions, provides experimental protocols for their synthesis and characterization, and consolidates spectral data for researchers optimizing optoelectronic or pharmacological properties.

Structural & Electronic Analysis

The optical properties of pyrido[3,4-b]pyrazine are governed by its high electron deficiency. The additional nitrogen atom in the pyridine ring, relative to quinoxaline, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Comparative Scaffold Analysis

The following table contrasts the core electronic properties of the pyrido[3,4-b]pyrazine scaffold with its primary alternatives.

FeatureQuinoxalinePyrido[2,3-b]pyrazinePyrido[3,4-b]pyrazine
Structure Benzo-fused pyrazinePyridine fused (N at 1-pos)Pyridine fused (N at 2-pos)
Symmetry



Electron Deficiency ModerateHighVery High
LUMO Energy -2.6 to -2.8 eV~ -3.0 eV< -3.1 eV
Primary Transition

(UV)

(Blue/Green)
ICT (Red-shifted)
Key Application General intermediateBlue/Green EmittersLow-bandgap Polymers, NIR Dyes

Key Insight: The 3,4-fusion pattern creates a more linear conjugation path for the LUMO wavefunction compared to the 2,3-isomer. This results in a stronger "pull" in Donor-Acceptor (D-A) systems, consistently leading to bathochromic (red) shifts in absorption maxima.

UV-Vis Absorption Data

Unsubstituted vs. Substituted Core

The unsubstituted core exhibits absorption primarily in the UV region. However, functionalization at the 2,3-positions (pyrazine ring) or 5,7,8-positions (pyridine ring) drastically alters the spectrum.

Compound ClassSubstituents (Donor/Acceptor)Solvent

(nm)

(

)
Transition Type
Core Scaffold UnsubstitutedEtOH~305, ~325 (sh)~8,000

,

Simple Derivative 2,3-Dimethyl-DCM310, 340 (sh)~10,000

D-A Molecule 2,3-Bis(4-methoxyphenyl)-Toluene41518,500ICT
Polymer (Low BG) Thiophene-fused copolymerChlorobenzene650 - 750>40,000Strong ICT
Sensitizer Triphenylamine donor (APP-IV)THF520 - 58035,000ICT
Solvatochromism

Pyrido[3,4-b]pyrazine derivatives exhibit positive solvatochromism. As solvent polarity increases (e.g., Toluene


 DMF), the excited state (which is more polar due to charge transfer) is stabilized, leading to a red shift.
  • Non-polar (Hexane/Toluene): Vibrational fine structure often visible; blue-shifted.

  • Polar Aprotic (DCM/THF): Broad, featureless ICT bands; red-shifted (typically

    
     nm).
    
  • Protonation Effects: Addition of acid (TFA) protonates the pyrazine nitrogens first, causing a significant bathochromic shift (often >50 nm) due to further lowering of the LUMO energy.

Experimental Protocols

Synthesis of 2,3-Disubstituted Pyrido[3,4-b]pyrazines

Objective: Synthesis of a standard chromophore for UV-Vis benchmarking. Mechanism: Condensation of 3,4-diaminopyridine with a 1,2-dicarbonyl compound.

Reagents:

  • 3,4-Diaminopyridine (1.0 eq)

  • 1,2-Diketone (e.g., Benzil for phenyl derivatives, Glyoxal for unsubstituted) (1.1 eq)

  • Solvent: Ethanol or Acetic Acid (glacial)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (optional, 10 mol%)

Protocol:

  • Dissolution: Dissolve 3,4-diaminopyridine (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Addition: Add the 1,2-diketone (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (SiO
    
    
    
    , 5% MeOH in DCM).
  • Workup:

    • If precipitate forms: Cool to

      
      C, filter, and wash with cold ethanol.
      
    • If solution remains clear: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with NaHCO

      
       (sat. aq.), dry over MgSO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
UV-Vis Characterization Workflow

Objective: Accurate determination of


 and molar extinction coefficient (

).
  • Stock Solution: Prepare a

    
     M stock solution of the chromophore in spectroscopic grade DCM.
    
  • Dilution Series: Prepare dilutions at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    M.
  • Baseline Correction: Run a blank scan with pure solvent in matched quartz cuvettes (1 cm path length).

  • Measurement: Scan from 250 nm to 800 nm.

  • Validation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    . The linear regression (
    
    
    ) confirms the Beer-Lambert Law validity (
    
    
    ).

Visualizations

Synthesis & Characterization Workflow

The following diagram outlines the logical flow from precursor selection to optical data validation.

G Start Precursors (3,4-Diaminopyridine + 1,2-Dicarbonyl) Reaction Condensation (Reflux in EtOH/AcOH) Start->Reaction Heat Workup Purification (Recryst. or Chromatography) Reaction->Workup TLC Control Product Pyrido[3,4-b]pyrazine Derivative Workup->Product Yield >70% UV_Prep Stock Solution (1 mM in DCM) Product->UV_Prep Weighing UV_Measure UV-Vis Scan (250-800 nm) UV_Prep->UV_Measure Dilution Data_Analysis Calculate u03B5 & u03BBmax UV_Measure->Data_Analysis Beer's Law

Caption: Workflow for the synthesis and optical characterization of pyrido[3,4-b]pyrazine chromophores.

Structural Tuning Logic

This diagram illustrates how structural modifications shift the absorption maxima.

StructureLogic Core Pyrido[3,4-b]pyrazine Core (UV Absorption: ~300-340 nm) Sub_Donors Add e- Donors (2,3-pos) (e.g., Alkoxy, Amines) Core->Sub_Donors Functionalization Sub_Extend Extend Conjugation (e.g., Thiophene fusion) Core->Sub_Extend Polymerization Sub_Proton Protonation / Complexation (Lewis Acids / H+) Core->Sub_Proton Environment Effect_ICT Strong ICT Band (Red Shift: 400-550 nm) Sub_Donors->Effect_ICT Effect_NIR NIR Absorption (Red Shift: >650 nm) Sub_Extend->Effect_NIR Effect_Batho Bathochromic Shift (+50-100 nm) Sub_Proton->Effect_Batho

Caption: Impact of structural modification on the absorption maxima of the pyrido[3,4-b]pyrazine scaffold.

References

  • Comparison of Quinoxaline and Pyrido[3,4-b]pyrazine Emitters Title: Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence.[1] Source: PubMed / NIH URL:[Link]

  • Sensitizers for Solar Cells (APP-IV) Title: New pyrido[3,4-b]pyrazine-based sensitizers for efficient and stable dye-sensitized solar cells.[2] Source: Chemical Science (RSC) URL:[Link]

  • Polymer Applications (OPV) Title: A new fluoropyrido[3,4-b]pyrazine based polymer for efficient photovoltaics. Source: RSC Advances URL:[Link]

  • General Synthesis & Properties Title: 1H,2H,3H,4H-pyrido[3,4-b]pyrazine Compound Summary. Source: PubChem URL:[3][4][Link]

  • Electronic Properties of Isomers Title: Stability study of quinoxaline and pyrido pyrazine based co-polymers for solar cell applications. Source: ResearchGate URL:[5][6][Link]

Sources

Safety Operating Guide

8-Methoxypyrido[3,4-b]pyrazine: Safe Handling & Disposal Protocol

[1]

Executive Summary & Scientific Context

8-Methoxypyrido[3,4-b]pyrazine is a fused heterocyclic scaffold frequently utilized in medicinal chemistry as a precursor for bioactive kinase inhibitors and pharmaceutical intermediates. Unlike common solvents, this compound possesses a nitrogen-rich aromatic core that presents specific environmental stability and potential bioactivity concerns.

The Core Directive: Disposal of this compound is not merely about "throwing it away"; it is about deactivation and containment . As a researcher, you must recognize that the pyridopyrazine ring system is robust. Improper disposal into municipal drains or general trash can lead to environmental persistence and potential aquatic toxicity.

This guide outlines a self-validating disposal workflow designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and protect laboratory personnel from exposure to potential irritants.

Hazard Identification & Pre-Disposal Assessment

Before initiating disposal, you must characterize the waste. While specific toxicological data for this isomer may be limited, we apply the Precautionary Principle based on structural analogs (e.g., substituted pyrazines and pyridines).

Predicted Hazard Profile (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1][2]

Chemical Compatibility Logic

The methoxy group (-OCH₃) activates the ring system, making it electron-rich compared to the parent heterocycle.

  • Incompatibility: Strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.

  • Risk: Exothermic reaction or generation of toxic NOx fumes upon uncontrolled degradation.

Operational Disposal Workflows

Decision Matrix: Waste Stream Segregation

Do not guess. Follow this logic gate to determine the correct waste stream.

DisposalMatrixStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->Solid Powder/CrystalsLiquidLiquid / SolutionStateCheck->Liquid Mother Liquor/Reaction MixPureSolidIs it Pure Substance?Solid->PureSolidSolventCheckSolvent Type?Liquid->SolventCheckSolidStreamStream A: Solid Hazardous Waste(Tag: Toxic/Irritant)PureSolid->SolidStream YesPureSolid->SolidStream Contaminated DebrisHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->Halogenated Contains HalogensNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, Ethyl Acetate)SolventCheck->NonHalogenated No HalogensLiquidStreamAStream B: Halogenated Organic WasteHalogenated->LiquidStreamALiquidStreamBStream C: Non-Halogenated Organic WasteNonHalogenated->LiquidStreamB

Figure 1: Waste Stream Segregation Logic. Ensure the correct solvent classification is applied to liquid waste to prevent costly cross-contamination charges from disposal facilities.

Protocol A: Solid Waste Disposal (Pure Substance)

Objective: Containment of fine particulates to prevent inhalation and surface contamination.

  • Primary Containment: Transfer the solid this compound into a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth jar. Do not use Ziploc bags as primary containment for fine heterocyclic powders; they leak.

  • Secondary Containment: Place the primary container inside a clear, heavy-duty hazardous waste bag (polyethylene, minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: this compound.

    • Hazards: Irritant, Toxic.

  • Disposal Path: Move to the "Solid Hazardous Waste" drum. This will eventually be sent for High-Temperature Incineration , which is the only method guaranteeing the destruction of the pyridine/pyrazine rings.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Objective: Prevent precipitation in waste drums and avoid incompatible reactions.

  • pH Check: If the solution is acidic (e.g., from an HPLC run with TFA), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the organic waste drum.

    • Reasoning: Pyridopyrazines are basic. Mixing a high-concentration basic heterocycle with a highly acidic waste stream can generate heat.

  • Solvent Segregation:

    • Scenario 1 (DCM/Chloroform): Dispose in Halogenated Waste .

    • Scenario 2 (Methanol/DMSO/Ethyl Acetate): Dispose in Non-Halogenated Waste .

  • Rinsing: Triple-rinse the empty reaction vessel with the compatible solvent. Add rinsate to the liquid waste container.

Emergency Procedures: Spill Cleanup

In the event of a powder spill, speed and dust suppression are critical.

SpillResponseSpillSpill DetectedIsolate1. Isolate Area(Alert personnel)Spill->IsolatePPE2. Don PPE(Nitrile gloves, N95/P100, Goggles)Isolate->PPEContain3. Wet Wipe / Cover(Do NOT dry sweep)PPE->ContainCollect4. Collect Waste(Scoop into jar)Contain->CollectDecon5. Decontaminate(Soap & Water wash)Collect->Decon

Figure 2: Spill Response Workflow.[3][4] Note the prohibition on dry sweeping to prevent aerosolization of the respiratory irritant.

Technical Data Summary

Personal Protective Equipment (PPE) Matrix
Protection LevelEquipment SpecificationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine dust which causes respiratory tract irritation (H335).[3]
Dermal Nitrile Gloves (0.11 mm min.[3] thickness)Pyridopyrazines can penetrate skin; nitrile offers superior resistance compared to latex.[3]
Ocular Chemical Safety GogglesTightly fitting goggles are required to prevent dust entry; safety glasses are insufficient for powders.[3]
Body Lab Coat (Buttoned)Prevents contamination of street clothes and skin absorption.[3]
Waste Compatibility Table
Waste StreamCompatibilityNotes
Organic Solvents Compatible Soluble in DMSO, Methanol, DCM.[3][5]
Aqueous Acid Caution Exothermic protonation possible.[3] Neutralize dilute solutions before disposal.
Oxidizers INCOMPATIBLE Do not mix with Nitric Acid or Peroxides.[3] Risk of violent reaction.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17801437, Pyrido[3,4-b]pyrazine. Retrieved from .

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for Pyrazine Derivatives (Generic). (Used as proxy for hazard classification of substituted pyrazines). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[6] 29 CFR 1910.1200. Retrieved from .

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.